molecular formula C21H42O3 B15592057 Selachyl alcohol CAS No. 34783-94-3

Selachyl alcohol

Cat. No.: B15592057
CAS No.: 34783-94-3
M. Wt: 342.6 g/mol
InChI Key: NRWMBHYHFFGEEC-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9Z)-1-O-octadec-9-enyl glycerol is an alkylglycerol. It is functionally related to a glycerol.
RN given refers to (Z-(+-))-isomer;  structure

Properties

IUPAC Name

3-[(Z)-octadec-9-enoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h9-10,21-23H,2-8,11-20H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWMBHYHFFGEEC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021791
Record name Octadec-9-enylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-31-7, 34783-94-3
Record name Selachyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selachyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selachyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selachyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Selachyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadec-9-enylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-3-(9-octadecenyloxy)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEYL GLYCERYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734969CCZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Technical Guide to Natural Sources and Extraction of Selachyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Selachyl alcohol, a promising bioactive lipid. It details its primary natural sources, presents comprehensive data on its prevalence, and outlines detailed methodologies for its extraction and purification. Furthermore, this guide elucidates the key signaling pathways influenced by this compound, offering a scientific basis for its therapeutic potential.

Natural Sources of this compound

This compound (1-O-octadec-9-enylglycerol) is a member of a class of ether lipids known as alkylglycerols (AKGs). While present in small quantities in hematopoietic organs like the bone marrow, spleen, and liver, as well as in human and cow's milk, its most abundant natural reservoirs are marine organisms, particularly the liver oils of deep-sea sharks.[1][2]

The liver of the deep-sea shark, Centrophorus squamosus, is one of the most well-characterized and richest sources of this compound.[3] Shark liver oil is a complex mixture of lipids, and the non-saponifiable fraction is particularly rich in AKGs, alongside other compounds like squalene (B77637) and cholesterol. This compound is typically found alongside its saturated counterparts, chimyl alcohol (1-O-hexadecylglycerol) and batyl alcohol (1-O-octadecylglycerol).

Quantitative Composition of Alkylglycerols in Shark Liver Oil

The concentration and composition of this compound and other AKGs can vary between shark species. The following tables summarize the quantitative data available for key shark species known to be rich in these compounds.

Table 1: Lipid Composition of Centrophorus squamosus Liver Oil

ComponentPercentage of Oil Weight (%)Reference
Unsaponifiable Matter60%[3]
Squalene~45%[3]
Cholesterol~4.5%[3]
Alkylglycerol Ethers ~10% [3]

Table 2: Relative Abundance of 1-O-Alkyl Chains in the Alkylglycerol Fraction of Shark Liver Oils

Alkyl Chain CompositionCentrophorus squamosus (%)Shark Liver Oil Mix* (%)Reference
14:0 (Myristyl)0.7Present[1]
16:0 (Palmityl / Chimyl)9.1Present[1]
16:1n-7 (Palmitoleyl)12.5Present[1]
18:0 (Stearyl / Batyl)1-5Low Amount[1]
18:1n-9 (Oleyl / Selachyl) 54 - 68.1 Major Component [1]
18:1n-7 (Vaccenyl)4.8Present[1]
Other Minor Species< 5Present[1]

*A mixture of two species: Centrophorus squamosus and Somniosus microcephalus.

Extraction and Purification of this compound

The extraction of this compound from shark liver oil is a multi-step process that involves the separation of the unsaponifiable fraction followed by chromatographic purification to isolate the alkylglycerol ethers and separate them based on their degree of saturation.

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted below. This process is designed to first isolate the unsaponifiable matter, which contains the alkylglycerols, and then to separate the unsaturated this compound from its saturated counterparts.

G cluster_0 Step 1: Saponification & Extraction cluster_1 Step 2: Initial Purification cluster_2 Step 3: Separation of AKGs cluster_3 Step 4: Final Purification & Analysis A Shark Liver Oil B Saponification (KOH in Methanol) A->B C Extraction of Unsaponifiables (e.g., with Diethyl Ether) B->C D Unsaponifiable Fraction (Squalene, Cholesterol, AKGs) C->D E Silicic Acid Column Chromatography D->E F Separated Fractions: 1. Squalene 2. Cholesterol 3. Alkylglycerol (AKG) Mix E->F G Alkylglycerol (AKG) Mix F->G H Urea (B33335) Complexation in Ethanol (B145695) G->H I Filtration H->I J Urea-Complexed Fraction (Saturated AKGs: Chimyl & Batyl Alcohol) I->J Solid K Liquid Fraction (Unsaturated AKGs: This compound) I->K Liquid L Purified this compound K->L K->L M GC-MS Analysis (as diacetate derivatives) L->M

Caption: Workflow for this compound Extraction and Purification.
Detailed Experimental Protocols

The following protocols are generalized methodologies based on established lipid chemistry techniques. Researchers should optimize parameters based on their specific starting material and equipment.

This procedure aims to hydrolyze the ester bonds of triglycerides and other saponifiable lipids, allowing for the subsequent extraction of the non-saponifiable fraction, which includes this compound.

  • Sample Preparation: Weigh approximately 1-2 grams of shark liver oil into a 250 mL round-bottom flask.

  • Saponification Reagent: Prepare a solution of 10% (w/v) potassium hydroxide (B78521) (KOH) in methanol (B129727).

  • Reaction: Add 50 mL of the methanolic KOH solution to the flask. Attach a reflux condenser and heat the mixture to a gentle boil for 6-8 hours under a nitrogen atmosphere to prevent oxidation. The reaction is complete when the solution appears clear and homogenous with no oily droplets.

  • Solvent Removal: After cooling, remove the methanol using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel using distilled water. Extract the unsaponifiable matter three times with equal volumes of diethyl ether or hexane (B92381).

  • Washing: Combine the organic extracts and wash sequentially with distilled water until the washings are neutral to pH paper. This removes residual soap and alkali.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude unsaponifiable fraction.

This step separates the alkylglycerols from other components of the unsaponifiable fraction, primarily squalene and cholesterol.

  • Column Preparation: Prepare a slurry of silicic acid (silica gel 60, 230-400 mesh) in hexane. Pour the slurry into a glass column (e.g., 20 cm length, 1 cm diameter) with a glass wool plug at the bottom, allowing it to pack under gravity. The column height-to-diameter ratio should be approximately 20:1.

  • Sample Loading: Dissolve the crude unsaponifiable fraction (approx. 30 mg of lipid per gram of silica) in a minimal volume of hexane and carefully load it onto the top of the column.

  • Elution: Elute the column with a sequence of solvents of increasing polarity. A typical step-wise elution might be:

    • Fraction 1 (Squalene): Elute with pure hexane.

    • Fraction 2 (Cholesterol): Elute with a mixture of hexane and diethyl ether (e.g., 95:5 v/v).

    • Fraction 3 (Alkylglycerols): Elute with a more polar solvent system, such as chloroform, followed by acetone/methanol (9:1 v/v) to ensure complete elution of all AKGs.

  • Fraction Collection and Analysis: Collect fractions and monitor the composition of each using thin-layer chromatography (TLC). Combine the fractions containing the alkylglycerols and evaporate the solvent.

This technique separates unsaturated alkylglycerols (like this compound) from saturated ones (chimyl and batyl alcohol). Saturated, linear-chain molecules preferentially form crystalline inclusion complexes with urea, while the kinked structure of unsaturated chains prevents this.[4]

  • Solution Preparation: Dissolve the alkylglycerol fraction in 95% ethanol at 65°C. In a separate container, prepare a saturated solution of urea in hot 95% ethanol.

  • Complexation: Mix the two solutions. The typical ratio is 1 part fatty acid/alkyglycerol to 3 parts urea by weight.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then let it stand for 24 hours at a reduced temperature (e.g., 4-10°C) to facilitate the formation of urea-saturated AKG crystals.

  • Separation: Separate the solid crystalline phase (urea-complexed saturated AKGs) from the liquid phase (containing the non-complexed unsaturated AKGs) by vacuum filtration.

  • Recovery:

    • Unsaturated Fraction (Liquid): To the filtrate, add warm water (60°C) and acidify slightly (e.g., with HCl) to break any minor urea complexes. Extract the liberated unsaturated AKGs with hexane or diethyl ether.

    • Saturated Fraction (Solid): Dissolve the collected crystals in warm water and extract the released saturated AKGs with an organic solvent.

  • Final Steps: Wash the organic extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified saturated and unsaturated alkylglycerol fractions. The unsaturated fraction will be highly enriched in this compound.

Key Signaling Pathways Modulated by this compound

Alkylglycerols, including this compound, have demonstrated multiple biological activities, such as anti-cancer and immunomodulatory effects.[5] While the precise molecular mechanisms are still under active investigation, key signaling pathways have been identified.

Inhibition of Protein Kinase C (PKC) Signaling

One of the primary proposed mechanisms for the anti-proliferative effects of alkylglycerols is the inhibition of Protein Kinase C (PKC). Alkylglycerols are structurally similar to diacylglycerol (DAG), an endogenous activator of PKC. It is hypothesized that this compound and other AKGs act as competitive inhibitors of DAG, binding to the C1 domain of PKC without causing its activation.[1][4] This inhibition can disrupt downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for cell growth and proliferation.

G cluster_0 Membrane Signaling Cascade cluster_1 Downstream Effects PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Hydrolysis DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Activated by Receptor Tyrosine Kinase [Ca2+]i Intracellular Ca2+ Increase IP3->[Ca2+]i Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK/ERK Pathway (e.g., Raf, MEK, ERK) PKC->MAPK PKC->[Ca2+]i Synergistic Activation Selachyl This compound Selachyl->PKC Inhibits (Competitive) Proliferation Cell Proliferation & Survival MAPK->Proliferation

Caption: this compound's Inhibition of the PKC Signaling Pathway.
Modulation of Intracellular Calcium Signaling

Studies on Jurkat T-cells, a human T lymphocyte cell line, have shown that a natural mixture of AKGs (in which this compound is the most abundant species) induces a dose-dependent increase in the concentration of cytosolic calcium ([Ca2+]i). This effect suggests that this compound can modulate fundamental signaling pathways in immune cells, as calcium is a critical second messenger in T-cell activation and cytokine production. The exact mechanism, whether through influx from the extracellular space or release from intracellular stores, requires further elucidation.

G cluster_0 Cell Membrane cluster_1 Intracellular Response in T-Cell Selachyl This compound (Extracellular) Calcium_Influx Ca2+ Influx Selachyl->Calcium_Influx Induces ER_Release Ca2+ Release from ER Selachyl->ER_Release Putative Induction Membrane Calcium_Increase Increased Cytosolic [Ca2+] Calcium_Influx->Calcium_Increase ER_Release->Calcium_Increase Downstream Downstream Signaling (e.g., NFAT activation, Cytokine Production) Calcium_Increase->Downstream

Caption: this compound's Effect on T-Cell Calcium Signaling.

Conclusion

This compound, predominantly sourced from the liver of deep-sea sharks like Centrophorus squamosus, is a bioactive alkylglycerol with significant potential in drug development. Its extraction and purification can be achieved through a systematic process involving saponification, silicic acid chromatography, and urea fractionation. The biological activity of this compound appears to be mediated, at least in part, through the inhibition of the pro-proliferative PKC signaling pathway and the modulation of calcium signaling in immune cells. Further research into these mechanisms and the exploration of its efficacy in various disease models is warranted for its full therapeutic exploitation.

References

Early Studies on the Physiological Effects of Selachyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selachyl alcohol, a naturally occurring alkylglycerol ether lipid found in high concentrations in the liver of certain shark species and in smaller amounts in mammalian bone marrow and milk, has been the subject of scientific investigation for its diverse physiological effects. Early research, dating back to the mid-20th century, explored its role in hematopoiesis, radiation protection, and cancer treatment. This technical guide provides an in-depth overview of these seminal studies, focusing on experimental methodologies, quantitative data, and the putative signaling pathways involved.

Hematopoietic and Radioprotective Effects

Early investigations into this compound were significantly driven by its observed effects on the hematopoietic system and its potential as a radioprotective agent.

Experimental Protocols

Experimental Workflow: Evaluation of Radioprotective Effects of this compound

cluster_animal_prep Animal Model Preparation cluster_treatment Treatment Groups cluster_procedure Experimental Procedure cluster_analysis Analysis animal_model Rodent Model (e.g., Mice) control Control Group (No Treatment) animal_model->control Randomization radiation_only Radiation Only Group animal_model->radiation_only Randomization selachyl_radiation This compound + Radiation Group animal_model->selachyl_radiation Randomization irradiation Whole-Body Irradiation (X-rays) radiation_only->irradiation administration This compound Administration (e.g., Oral Gavage) administration->irradiation Pre-treatment monitoring Post-Irradiation Monitoring irradiation->monitoring blood_counts Peripheral Blood Counts (Leukocytes, Platelets) monitoring->blood_counts bone_marrow Bone Marrow Analysis (Cellularity, CFU-S) monitoring->bone_marrow

Caption: General workflow for early radioprotection studies.

Quantitative Data

The early clinical studies by Brohult on patients with cervical cancer undergoing radiation therapy provided significant quantitative data suggesting the protective effects of alkoxyglycerols.

ParameterControl Group (Radiation Only)Alkoxyglycerol Group (Prophylactic)Reference
Leukocyte Count (Post-Radium) 4000 cells/µL4700 cells/µL[1]
Leukocyte Count (Post-X-ray) 3200 cells/µL3900 cells/µL[1]
Complex Injuries (Radiation + Tumor) High IncidenceReduced to ~1/3 of control[2]
Radiation-Only Injuries High IncidenceSignificantly Decreased[2]

Note: The alkoxyglycerol preparations used in these studies contained a mixture of alkylglycerols, including this compound.

Putative Signaling Pathways

The precise mechanisms underlying the hematopoietic and radioprotective effects of this compound were not well-defined in early studies. However, contemporary understanding of ether lipids suggests several potential pathways. Alkylglycerols are known precursors for the synthesis of platelet-activating factor (PAF), a potent lipid mediator involved in inflammatory and immune responses.[3] Furthermore, they can be incorporated into cell membranes, potentially altering membrane fluidity and signaling protein function.

A plausible mechanism involves the stimulation of hematopoietic recovery through the modulation of cytokine production and signaling pathways that govern the proliferation and differentiation of hematopoietic stem cells. The radioprotective effects are likely linked to the scavenging of free radicals and the reduction of oxidative stress-induced damage to hematopoietic progenitor cells.[4][5]

Antihypertensive Effects

In the 1980s, this compound was investigated for its potential as an orally active antihypertensive agent.

Experimental Protocols

A key study by Muirhead and colleagues utilized a one-kidney, one-clip (1K1C) hypertensive rat model to evaluate the antihypertensive effects of this compound.[6]

Experimental Workflow: Evaluation of Antihypertensive Effects of this compound

cluster_model_prep Hypertensive Model Creation cluster_treatment Treatment cluster_analysis Analysis uninephrectomy Unilateral Nephrectomy clipping Renal Artery Clipping uninephrectomy->clipping hypertension Development of Hypertension clipping->hypertension administration This compound Administration (Oral Gavage) hypertension->administration bp_measurement Blood Pressure Measurement administration->bp_measurement

Caption: Workflow for the 1K1C hypertensive rat model study.

Quantitative Data

The study by Muirhead et al. provided clear quantitative evidence of the blood pressure-lowering effects of this compound.

Animal ModelTreatmentDoseEffect on Blood PressureReference
One-Kidney, One-Clip Hypertensive RatsThis compound (Oral Gavage)5-10 mg per doseSignificant decline; drop of ~60 mm Hg[6][7]
Putative Signaling Pathways

The antihypertensive mechanism of this compound is thought to be similar to that of the antihypertensive neutral renomedullary lipid (ANRL).[6] A key finding from these early studies was the requirement of hepatic activation for its biological activity.[6] This suggests that this compound is a prodrug that is metabolized in the liver to its active form. The active metabolite is then believed to exert its vasodilatory effects, leading to a reduction in peripheral vascular resistance and, consequently, a drop in blood pressure. The exact molecular targets of the active metabolite were not identified in these early studies. However, later research on related alkyl ether lipids suggests a potential interaction with signaling pathways that regulate vascular tone, possibly involving modulation of alpha-adrenergic receptors.[8]

Anti-Cancer Effects: Anti-Angiogenic and Cytotoxic Properties

More recent, though still foundational, research has explored the anti-cancer properties of this compound, focusing on its ability to inhibit angiogenesis and induce cytotoxicity in cancer cells.

Experimental Protocols

Studies investigating the anti-angiogenic and cytotoxic effects of this compound and its analogues have employed in vitro cell culture models.

Experimental Workflow: In Vitro Anti-Angiogenic and Cytotoxicity Assays

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis huvec HUVEC Culture treatment_huvec Treat HUVEC with This compound Analogues huvec->treatment_huvec cancer_cells Cancer Cell Line Culture (e.g., Lewis Lung Carcinoma) treatment_cancer Treat Cancer Cells with This compound cancer_cells->treatment_cancer mtt_assay MTT Assay (Cytotoxicity) treatment_huvec->mtt_assay migration_assay Migration Assay (Anti-Angiogenic) treatment_huvec->migration_assay treatment_cancer->mtt_assay

Caption: General workflow for in vitro anti-cancer studies.

Quantitative Data

These in vitro studies have provided valuable quantitative data on the cytotoxic and anti-migratory effects of this compound analogues.

Cell LineTreatmentParameterResultReference
HUVECThis compound AnaloguesCytotoxicity (MTT Assay)Toxicity Threshold ≥ 12 µM[9]
HUVECThis compound Analogues (azide and hydroxyl)Chemotactic Migration (induced by VEGF)Significantly Reduced[9]
Lewis Lung Carcinoma (in vivo)This compoundLung MetastasisStrong Reduction[9]
Putative Signaling Pathways

The anti-angiogenic effects of this compound appear to be mediated, at least in part, through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[9] VEGF is a key regulator of angiogenesis, and its signaling through its receptors (VEGFRs) on endothelial cells is crucial for the formation of new blood vessels. This compound and its analogues likely interfere with this signaling cascade, leading to a reduction in endothelial cell migration and proliferation.

Furthermore, alkylglycerols are known to be incorporated into cellular membranes and can influence the activity of key signaling enzymes such as Protein Kinase C (PKC) and the metabolism of diacylglycerol (DAG), a critical second messenger.[3][10] The ether analogue of DAG derived from alkylglycerols has been shown to inhibit PKC in endothelial cells.[10] This inhibition of PKC could disrupt downstream signaling events necessary for cell proliferation and survival, contributing to the observed cytotoxic effects. A recent study also indicated that this compound can modulate the Toll-like receptor 4 (TLR-4) signaling pathway in adipocytes, suggesting a broader role in modulating inflammatory responses that can be linked to cancer progression.[11]

Putative Signaling Pathway for this compound's Anti-Angiogenic and Cytotoxic Effects

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects SA This compound VEGFR VEGF Receptor SA->VEGFR Inhibits Signaling PKC PKC SA->PKC Inhibits (as ether-DAG) PLC PLC VEGFR->PLC Activates inhibition_angiogenesis Inhibition of Angiogenesis VEGF VEGF VEGF->VEGFR Binds DAG DAG PLC->DAG downstream Downstream Signaling (e.g., MAPK/ERK) PKC->downstream DAG->PKC Activates inhibition_proliferation Inhibition of Cell Proliferation apoptosis Induction of Apoptosis

Caption: Proposed mechanism of this compound's anti-cancer effects.

Conclusion

Early studies laid a crucial foundation for understanding the physiological effects of this compound. From its initial investigation as a hematopoietic and radioprotective agent to its later exploration as an antihypertensive and anti-cancer compound, the research has consistently pointed towards its significant biological activities. While the precise molecular mechanisms were not fully elucidated in these early works, they provided essential quantitative data and experimental frameworks that continue to inform modern research. The ability of this compound to modulate fundamental cellular processes, including cell signaling, proliferation, and response to stress, underscores its potential as a therapeutic agent and warrants further in-depth investigation by researchers, scientists, and drug development professionals.

References

Selachyl Alcohol: A Precursor in Ether Lipid Synthesis and a Modulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Selachyl alcohol, a mono-oleyl glyceryl ether, is a crucial precursor in the biosynthesis of ether lipids, particularly plasmalogens, which are integral components of cellular membranes and play significant roles in cellular function. Beyond its structural role, this compound and related alkylglycerols have garnered attention for their potential therapeutic properties, including anti-cancer, anti-angiogenic, and antihypertensive activities. This technical guide provides a comprehensive overview of the role of this compound in lipid synthesis, details the experimental protocols for its study, and explores its impact on key cellular signaling pathways.

Introduction

This compound (1-O-oleylglycerol) is a naturally occurring alkylglycerol found in high concentrations in the liver oil of certain shark species.[1] It belongs to the class of ether lipids, which are characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, in contrast to the more common ester linkage found in glycerolipids. This structural feature confers unique chemical and physical properties to ether lipids, influencing membrane fluidity, signal transduction, and resistance to oxidative stress.

The primary role of this compound in cellular metabolism is to serve as a building block for the synthesis of more complex ether lipids, most notably plasmalogens. This guide will delve into the biochemical pathway of this synthesis, provide detailed methodologies for its investigation, and discuss the emerging evidence of this compound's influence on critical signaling cascades implicated in disease.

This compound as a Precursor in Ether Lipid Biosynthesis

The synthesis of ether lipids from this compound is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum. Exogenously supplied this compound can bypass the initial, rate-limiting steps of ether lipid synthesis, making it a valuable tool for studying this pathway and for potential therapeutic interventions in cases of ether lipid deficiencies.[2]

The Biosynthetic Pathway

The conversion of this compound into plasmalogens involves a series of enzymatic reactions. When this compound is supplied to cells, it is first phosphorylated to form 1-O-alkyl-sn-glycerol-3-phosphate. This intermediate then enters the mainstream ether lipid synthesis pathway.

dot

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone Phosphate (DHAP) GNPAT GNPAT DHAP->GNPAT Acyl_CoA Acyl-CoA Acyl_CoA->GNPAT Acyl_DHAP 1-Acyl-DHAP GNPAT->Acyl_DHAP AGPS AGPS Acyl_DHAP->AGPS Fatty_Alcohol Fatty Alcohol (e.g., from FAR1/2) Fatty_Alcohol->AGPS Alkyl_DHAP 1-Alkyl-DHAP AGPS->Alkyl_DHAP Alkyl_DHAP_Reductase Alkyl-DHAP Reductase Alkyl_DHAP->Alkyl_DHAP_Reductase Selachyl_Alcohol This compound (exogenous) Alkyl_Glycerol_Kinase Alkyl Glycerol Kinase Selachyl_Alcohol->Alkyl_Glycerol_Kinase Alkyl_G3P 1-Alkyl-sn-glycerol-3-phosphate Alkyl_Glycerol_Kinase->Alkyl_G3P Acyltransferase Acyltransferase Alkyl_G3P->Acyltransferase Alkyl_DHAP_Reductase->Alkyl_G3P Alkyl_Acyl_Glycerol 1-Alkyl-2-acyl-sn-glycerol Acyltransferase->Alkyl_Acyl_Glycerol Phosphatase Phosphatase Phosphotransferase Phosphotransferase Plasmanyl_Lipid Plasmanylphospholipid Phosphotransferase->Plasmanyl_Lipid Desaturase Desaturase Plasmalogen Plasmalogen Desaturase->Plasmalogen Alkyl_Acyl_Glycerol->Phosphotransferase Plasmanyl_Lipid->Desaturase

Caption: Ether Lipid Biosynthesis Pathway.

Quantitative Data

While the qualitative pathway for the conversion of this compound to plasmalogens is well-established, comprehensive quantitative data on the conversion rates in various cell types and tissues remain limited in publicly available literature. The efficiency of conversion is dependent on the activity of the enzymes in the endoplasmic reticulum that process the 1-alkyl-sn-glycerol-3-phosphate intermediate. Studies using radiolabeled precursors have demonstrated the incorporation of alkylglycerols into plasmalogens, but detailed kinetic data and conversion percentages are not consistently reported across different experimental systems.[2] Further research employing advanced analytical techniques such as mass spectrometry is required to generate precise quantitative data on the metabolic fate of this compound.

Experimental Protocols

The study of this compound's metabolism and its effects on cellular processes requires a combination of analytical chemistry and cell biology techniques.

Analysis of this compound and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of lipids, including this compound and its downstream metabolites.

Objective: To extract and analyze ether lipids from biological samples.

Materials:

  • Biological sample (cells, tissue, plasma)

  • Chloroform, Methanol, Water (HPLC grade)

  • Internal standards (e.g., deuterated ether lipid analogs)

  • LC-MS/MS system with a C18 reverse-phase column

Protocol:

  • Lipid Extraction:

    • Homogenize the biological sample.

    • Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol:water solvent system to separate the lipid-containing organic phase.

    • Add internal standards to the sample prior to extraction for quantification.

    • Evaporate the organic solvent under a stream of nitrogen.

  • LC Separation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive and/or negative ion mode.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of this compound and its expected metabolites. Precursor and product ion pairs specific to each lipid species should be determined beforehand.

    • For untargeted analysis, use full scan mode followed by data-dependent MS/MS to identify a broader range of lipid species.

LCMS_Workflow Sample Biological Sample (Cells, Tissue, etc.) Extraction Lipid Extraction (Bligh-Dyer/Folch) Sample->Extraction LC Liquid Chromatography (Reverse Phase C18) Extraction->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data_Analysis Data Analysis (Quantification & Identification) MS->Data_Analysis

Caption: Potential Modulation of the PKC Pathway.

MAP Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. Some alcohols have been shown to modulate MAPK signaling. [3]Given the anti-proliferative and anti-angiogenic effects reported for alkylglycerols, it is plausible that this compound or its metabolites could interfere with the MAPK pathway, potentially by altering membrane properties or interacting with upstream regulators.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Selachyl_Alcohol This compound? Selachyl_Alcohol->Raf Inhibition? Response Cellular Response (Proliferation, etc.) Transcription_Factors->Response

Caption: Postulated Interference with the PI3K/Akt Pathway.

Therapeutic Potential and Future Directions

The role of this compound as a precursor for ether lipid synthesis and its potential to modulate key cellular signaling pathways highlights its significance in both basic research and drug development.

  • Ether Lipid Restoration: In diseases characterized by deficient plasmalogen levels, such as certain peroxisomal disorders, supplementation with this compound could provide a therapeutic strategy to replenish these essential lipids. *[2] Anti-Cancer and Anti-Angiogenic Agent: The inhibitory effects of alkylglycerols on tumor growth and angiogenesis suggest that this compound could be explored as a potential therapeutic or adjuvant in cancer treatment. *[4][5] Antihypertensive Effects: Preliminary studies have indicated that this compound possesses antihypertensive properties, warranting further investigation into its mechanism of action on the cardiovascular system.

[6][7]Future research should focus on obtaining precise quantitative data on the metabolic fate of this compound, elucidating the detailed molecular mechanisms by which it modulates signaling pathways, and conducting preclinical and clinical studies to validate its therapeutic potential.

Conclusion

This compound is a multifaceted lipid molecule with a fundamental role as a precursor in ether lipid biosynthesis and emerging roles as a modulator of cellular signaling. This guide has provided a technical overview of its function, methodologies for its study, and its potential implications in health and disease. Continued research into this fascinating molecule holds promise for advancing our understanding of lipid metabolism and for the development of novel therapeutic strategies.

References

The Stereochemistry of Selachyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selachyl alcohol, a mono-O-alkyl-glycerol, is a naturally occurring ether lipid found in high concentrations in the liver of certain shark species and in smaller amounts in various mammalian tissues.[1] Its chemical structure, possessing a chiral center, gives rise to stereoisomers with potentially distinct biological activities. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its structural features, physicochemical properties of its enantiomers, detailed experimental protocols for its stereoselective synthesis and analysis, and its potential involvement in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of lipid chemistry, drug discovery, and cancer biology.

Stereochemical Configuration and Physicochemical Properties

IUPAC Nomenclature and Stereoisomers

The systematic IUPAC name for this compound is (Z)-3-(octadec-9-enoxy)propane-1,2-diol . The molecule contains a single chiral center at the C2 position of the glycerol (B35011) backbone. Consequently, this compound exists as a pair of enantiomers: (S)-selachyl alcohol and (R)-selachyl alcohol. The naturally occurring form, found in shark liver oil, is the (S)-enantiomer, also referred to as D-selachyl alcohol.

Physicochemical Data of this compound Stereoisomers

Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[2] Their distinguishing characteristic is their interaction with plane-polarized light, exhibiting equal but opposite optical rotation. While the racemic mixture of this compound is optically inactive, the pure enantiomers will rotate plane-polarized light.

PropertyRacemic this compound(S)-Selachyl Alcohol(R)-Selachyl Alcohol
IUPAC Name (rac)-(Z)-3-(octadec-9-enoxy)propane-1,2-diol(S)-(Z)-3-(octadec-9-enoxy)propane-1,2-diol(R)-(Z)-3-(octadec-9-enoxy)propane-1,2-diol
CAS Number 593-31-7[1]6898-45-9[1]Not available
Molecular Formula C₂₁H₄₂O₃C₂₁H₄₂O₃C₂₁H₄₂O₃
Molar Mass 342.56 g/mol 342.56 g/mol 342.56 g/mol
Appearance Colorless oilColorless oilColorless oil
Melting Point 17-18 °CExpected to be similar to racemicExpected to be similar to racemic
Boiling Point 225-227 °C at 2 mmHgExpected to be similar to racemicExpected to be similar to racemic
Specific Rotation ([α]D) Expected to be levorotatory (-)Expected to be dextrorotatory (+)

Experimental Protocols

Stereoselective Synthesis: Lipase-Catalyzed Kinetic Resolution

The preparation of enantiomerically pure this compound can be achieved through the kinetic resolution of the racemic mixture using lipases. This method leverages the stereoselectivity of enzymes to preferentially acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Principle: In the presence of an acyl donor (e.g., vinyl acetate), a lipase (B570770) will catalyze the esterification of one enantiomer of this compound at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by chromatography.

Detailed Methodology:

  • Materials:

    • Racemic this compound

    • Immobilized lipase (e.g., Candida antarctica lipase B (CALB), Novozym 435)[3][4][5]

    • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

    • Anhydrous organic solvent (e.g., hexane, toluene)

    • Silica (B1680970) gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Dissolve racemic this compound (1 equivalent) in the anhydrous organic solvent.

    • Add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Add the acyl donor (1.1-1.5 equivalents).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of ~50% conversion.

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting mixture of acylated this compound and unreacted this compound by silica gel column chromatography. The two compounds will have different polarities, allowing for their separation.

    • The unreacted alcohol will be one enantiomer in high enantiomeric excess. The acylated enantiomer can be deacylated (e.g., by hydrolysis with K₂CO₃ in methanol) to obtain the other enantiomer.

  • Analysis of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the resolved alcohol can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent (e.g., Mosher's acid).[6][7]

Analysis of Stereoisomers by Chiral HPLC

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times and thus their separation.

Methodology:

  • Instrumentation:

    • HPLC system with a UV or evaporative light scattering detector (ELSD).

    • Chiral column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).[8]

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for the specific column and compound. A typical starting point could be 95:5 (v/v) n-hexane:isopropanol.[9]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Detection: UV at a low wavelength (e.g., 205 nm) if the compound has a chromophore, or more universally with an ELSD.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The two enantiomers will elute as separate peaks. The relative peak areas can be used to determine the enantiomeric ratio and calculate the enantiomeric excess.

Involvement in Cellular Signaling

While the precise signaling pathways directly modulated by this compound are still under active investigation, its known biological activities, particularly its anti-metastatic and anti-angiogenic effects, suggest potential interactions with key cancer-related signaling cascades.[10][11] General alcohol (ethanol) consumption has been shown to promote cancer metastasis through various signaling pathways, providing a context in which ether lipids like this compound might exert their opposing effects.

Potential Signaling Pathways

VEGF Signaling: Vascular Endothelial Growth Factor (VEGF) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] Studies have shown that this compound analogues can inhibit VEGF-induced chemotactic migration of endothelial cells.[10] This suggests that this compound may interfere with the VEGF signaling pathway, potentially by modulating the VEGF receptor (VEGFR) or downstream signaling components.

TGF-β Signaling: Transforming Growth Factor-beta (TGF-β) is a multifunctional cytokine that plays a complex role in cancer. In advanced stages, TGF-β can promote tumor progression, invasion, and metastasis.[13] It is plausible that this compound could counteract the pro-metastatic effects of the TGF-β pathway.

Visualizing Potential Signaling Interactions

The following diagrams, generated using the DOT language, illustrate a conceptual framework for how this compound might interfere with pro-metastatic signaling pathways that are known to be influenced by alcohol.

experimental_workflow cluster_resolution Lipase-Catalyzed Kinetic Resolution cluster_analysis Chiral HPLC Analysis racemic Racemic this compound lipase Lipase (e.g., CALB) + Acyl Donor racemic->lipase mixture Mixture of (R)-Acyl-Selachyl Alcohol and (S)-Selachyl Alcohol lipase->mixture separation Chromatographic Separation mixture->separation s_enantiomer (S)-Selachyl Alcohol (enantiopure) separation->s_enantiomer Unreacted r_acyl (R)-Acyl-Selachyl Alcohol separation->r_acyl Acylated deacylation Deacylation r_acyl->deacylation r_enantiomer (R)-Selachyl Alcohol (enantiopure) deacylation->r_enantiomer sample Enantiomeric Mixture hplc Chiral HPLC Column sample->hplc chromatogram Chromatogram (Separated Peaks) hplc->chromatogram quantification Quantification (Enantiomeric Excess) chromatogram->quantification

Experimental Workflow for Stereoisomer Separation and Analysis.

signaling_pathway cluster_pro_metastatic Pro-Metastatic Signaling cluster_anti_metastatic Potential Anti-Metastatic Action alcohol Alcohol (Ethanol) tgfb TGF-β Signaling alcohol->tgfb vegf VEGF Signaling alcohol->vegf metastasis Cancer Cell Invasion & Angiogenesis tgfb->metastasis vegf->metastasis selachyl (S)-Selachyl Alcohol selachyl->inhibition_vegf selachyl->inhibition_metastasis inhibition_vegf->vegf inhibition_metastasis->metastasis

Conceptual Signaling Pathway of this compound's Potential Anti-Metastatic Action.

Conclusion

The stereochemistry of this compound is a critical aspect of its biological function. The naturally occurring (S)-enantiomer has demonstrated promising anti-cancer properties, highlighting the importance of stereoselective synthesis and analysis for future research and drug development. While further studies are needed to elucidate the precise molecular mechanisms and to establish definitive physicochemical parameters for its pure enantiomers, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for advancing our understanding of this important lipid molecule. The continued investigation into the stereospecific bioactivities of this compound holds significant potential for the development of novel therapeutic agents.

References

Methodological & Application

Quantification of Selachyl Alcohol in Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selachyl alcohol, a monoalkyl glycerol (B35011) ether, is a naturally occurring compound found in various biological tissues, particularly enriched in shark liver oil. It is a precursor in the biosynthesis of ether lipids, which are integral components of cell membranes and are involved in various physiological processes. Emerging research has highlighted the potential roles of this compound and related ether lipids in cellular signaling, including the modulation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[1][2] Furthermore, its structural similarity to platelet-activating factor (PAF), a potent lipid mediator, suggests potential interactions with PAF-mediated signaling cascades.[3][4]

The accurate quantification of this compound in tissue samples is crucial for understanding its physiological and pathological roles, as well as for the development of potential therapeutic agents based on its structure. This document provides detailed application notes and protocols for the quantification of this compound in various tissue samples using gas chromatography-mass spectrometry (GC-MS).

Data Presentation

Currently, there is a limited amount of publicly available quantitative data on the specific concentrations of this compound in various mammalian tissues. However, studies on the broader class of ether lipids, including alkyl and alkenyl glycerols, provide some context for their distribution. Ether lipids are known to be abundant in the brain, heart, and spleen, with lower levels found in the liver.[5][6] One study on chimera and shark liver oils identified the presence of various 1-O-alkyl-glycerols, with C14:0, C16:0, and C18:1 alkyl chains being the most abundant.[3]

For the purpose of these application notes, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: this compound Concentration in Various Tissue Samples

Tissue TypeSample IDThis compound Concentration (µg/g of tissue)Standard Deviation
Liver
Brain
Adipose Tissue
Spleen
Heart

Table 2: Comparison of this compound Levels Across Different Experimental Conditions

Experimental ConditionTissue TypeMean this compound Concentration (µg/g of tissue)% Change from Controlp-value
ControlN/AN/A
Treatment Group 1
Treatment Group 2

Experimental Protocols

The following protocols provide a detailed methodology for the extraction, derivatization, and quantification of this compound from tissue samples using GC-MS.

Tissue Homogenization and Lipid Extraction

This protocol is adapted from standard lipid extraction methods and should be optimized for the specific tissue type.

Materials:

  • Tissue sample (e.g., liver, brain, adipose tissue), snap-frozen in liquid nitrogen and stored at -80°C.

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS): 1-O-heptadecyl-rac-glycerol (or other suitable odd-chain alkylglycerol not present in the sample). Prepare a stock solution of 1 mg/mL in chloroform:methanol (2:1, v/v).

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 100 mg of frozen tissue.

  • Add the tissue to a glass homogenizer with 2 mL of ice-cold methanol.

  • Homogenize the tissue thoroughly on ice.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add a known amount of the internal standard solution to the homogenate. The amount of IS added should be within the linear range of the calibration curve.

  • Add 4 mL of chloroform to the tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 1.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.

  • Resuspend the dried lipid extract in a known volume of hexane (B92381) (e.g., 100 µL) for derivatization.

Derivatization of this compound for GC-MS Analysis

Derivatization is essential to increase the volatility of this compound for GC-MS analysis. Silylation is a common and effective method.

Materials:

  • Dried lipid extract in hexane.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • Heating block or oven.

  • GC vials with inserts.

Procedure:

  • To the resuspended lipid extract in a GC vial insert, add 50 µL of anhydrous pyridine.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Quantification

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).

GC Parameters (example):

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 300°C at 5°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters (example):

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (for TMS-derivatized this compound and IS):

    • Determine the characteristic fragment ions for the TMS derivatives of this compound and the internal standard by running a full scan analysis of the standards first. Common ions for TMS-derivatized glycerols include m/z 103, 147, 205, and the molecular ion.

Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.

  • Derivatize the calibration standards using the same procedure as the samples.

  • Inject the derivatized standards into the GC-MS and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Analyze the derivatized tissue extracts under the same GC-MS conditions.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis tissue_sample Tissue Sample (e.g., Liver, Brain) homogenization Homogenization in Methanol tissue_sample->homogenization lipid_extraction Lipid Extraction (Chloroform/Methanol) homogenization->lipid_extraction drying Drying under N2 lipid_extraction->drying resuspension Resuspend in Hexane drying->resuspension silylation Silylation with BSTFA resuspension->silylation gcms_analysis GC-MS Analysis (SIM Mode) silylation->gcms_analysis quantification Quantification using Internal Standard gcms_analysis->quantification final_result final_result quantification->final_result This compound Concentration

Caption: Experimental workflow for the quantification of this compound in tissue samples.

Potential Signaling Pathway of this compound

This compound, as a precursor to ether lipids, may influence signaling pathways modulated by structurally related molecules like Platelet-Activating Factor (PAF). PAF is known to act through the PAF receptor (PAFR), a G-protein coupled receptor, leading to the activation of downstream signaling cascades including Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus selachyl_alcohol This compound pafr PAF Receptor (PAFR) selachyl_alcohol->pafr Potential Interaction g_protein G-protein pafr->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates mapk_cascade MAPK Cascade (e.g., ERK1/2) pkc->mapk_cascade Activates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk_cascade->transcription_factors Phosphorylates gene_expression Gene Expression (Inflammation, Proliferation) transcription_factors->gene_expression

Caption: Potential signaling pathway influenced by this compound via the PAF receptor.

References

Application Notes and Protocols for the HPLC Analysis of Selachyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selachyl alcohol, a member of the alkylglycerol family, is a naturally occurring ether lipid found in the liver of certain sharks and in smaller amounts in human tissues. Its potential therapeutic properties, including immune system modulation and anti-cancer activities, have garnered significant interest in the scientific community. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacological studies, quality control of natural products, and drug development.

This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). Due to its lack of a strong chromophore, direct UV detection of this compound is challenging. Therefore, this guide focuses on more universal detection methods such as Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS), as well as a derivatization strategy to enable UV detection.

General Experimental Workflow

The analysis of this compound by HPLC typically follows a standardized workflow, from sample acquisition to final data analysis. The following diagram illustrates the key steps involved in this process.

Caption: General workflow for the HPLC analysis of this compound.

Method 1: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the direct analysis of this compound without derivatization. ELSD is a universal detector that responds to any non-volatile analyte, making it ideal for lipids like this compound.

Experimental Protocol:

  • Sample Preparation:

    • For biological samples (e.g., plasma, tissue homogenates), perform a lipid extraction using a modified Folch method (chloroform:methanol, 2:1 v/v).

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent, such as isopropanol (B130326) or the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and ELSD detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often employed for complex lipid samples. A common mobile phase system is a binary gradient of water and an organic solvent mixture (e.g., methanol/acetonitrile).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

  • ELSD Parameters:

    • Nebulizer Temperature: 30-40 °C.

    • Evaporator Temperature: 30-40 °C.

    • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

Quantitative Data Summary (Based on similar lipid analyses):

ParameterTypical Value
Linearity Range 10 - 1000 ng on column
Limit of Detection (LOD) < 10 ng on column[1]
Limit of Quantification (LOQ) ~30 ng on column[1]
Precision (RSD%) < 5%[2]

Method 2: Reversed-Phase HPLC with Mass Spectrometry (MS) Detection

HPLC-MS offers high sensitivity and selectivity, providing both quantification and structural confirmation of this compound and related alkylglycerols.

Experimental Protocol:

  • Sample Preparation:

    • Follow the same sample preparation protocol as for the HPLC-ELSD method.

  • Chromatographic Conditions:

    • HPLC System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724)/isopropanol (B), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to promote ionization.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40-50 °C.

    • Injection Volume: 5-10 µL.

  • MS Parameters (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification of the [M+H]⁺ or [M+Na]⁺ adduct of this compound.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-400 °C.

Quantitative Data Summary (Based on similar lipid analyses):

ParameterTypical Value
Linearity Range 0.1 - 100 ng/mL
Limit of Detection (LOD) < 0.1 pg injected[3]
Limit of Quantification (LOQ) ~0.3 pg injected
Precision (RSD%) < 10%
Accuracy (% Recovery) 90 - 110%

Method 3: HPLC with UV Detection following Derivatization

For laboratories without access to ELSD or MS detectors, derivatization can be employed to introduce a UV-active chromophore to the this compound molecule. Benzoyl chloride is a common derivatizing agent for hydroxyl groups.[4][5]

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extract lipids as described previously.

    • To the dried lipid extract, add a solution of benzoyl chloride in a suitable aprotic solvent (e.g., acetonitrile) and a base catalyst (e.g., triethylamine).[5]

    • Heat the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes).

    • Quench the reaction with a small amount of water or methanol.

    • Evaporate the solvent and reconstitute the derivatized sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with a UV/Vis or Diode Array Detector (DAD).

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Gradient of water and acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor the absorbance of the benzoyl derivative (typically around 230 nm).

Quantitative Data Summary (Based on derivatized glycerol (B35011) analysis):

ParameterTypical Value
Linearity Range 0.1 - 20 µg/mL
Limit of Detection (LOD) ~0.02 µg/mL[6]
Limit of Quantification (LOQ) ~0.06 µg/mL[6]
Precision (RSD%) < 5%
Accuracy (% Recovery) 95 - 105%

Derivatization Workflow Diagram

The following diagram outlines the logical steps for the derivatization of this compound with benzoyl chloride for subsequent HPLC-UV analysis.

G start Dried Lipid Extract (Containing this compound) add_reagents Add Benzoyl Chloride and Triethylamine in Acetonitrile start->add_reagents heat Incubate at 60°C for 30-60 min add_reagents->heat quench Quench Reaction (e.g., with Methanol) heat->quench evaporate Evaporate to Dryness quench->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for HPLC-UV Injection reconstitute->end

Caption: Workflow for benzoyl chloride derivatization of this compound.

Conclusion

The choice of analytical method for this compound will depend on the available instrumentation, required sensitivity, and the complexity of the sample matrix. HPLC-MS provides the highest sensitivity and specificity, making it the preferred method for complex biological samples and trace-level quantification. HPLC-ELSD offers a robust and universal alternative when MS is not available. For routine quality control where high sensitivity is not paramount, derivatization followed by UV detection can be a cost-effective approach. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and validate their own methods for the analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Selachyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selachyl alcohol, a member of the alkylglycerol family of ether lipids, is naturally found in the liver oil of certain shark species and in smaller amounts in various mammalian tissues.[1] It has garnered significant interest in the scientific community due to its potential therapeutic properties, including immunostimulatory and anti-tumor activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of this compound. However, due to its low volatility, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. This document provides detailed application notes and protocols for the GC-MS analysis of this compound, focusing on the widely used trimethylsilyl (B98337) (TMS) derivatization method.

Principle

The analysis of this compound by GC-MS involves three main steps:

  • Extraction: Isolation of this compound from the sample matrix.

  • Derivatization: Chemical modification of this compound to increase its volatility. The hydroxyl groups of the glycerol (B35011) backbone are converted to trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Separation of the derivatized this compound from other components by gas chromatography and subsequent detection and identification by mass spectrometry.

Experimental Protocols

Sample Preparation and Extraction

The following is a general protocol for the extraction of lipids, including this compound, from a biological matrix. The specific steps may need to be optimized based on the sample type.

Materials:

  • Sample (e.g., tissue homogenate, cell pellet, oil)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

Protocol:

  • To 1 volume of the sample in a glass centrifuge tube, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 15 minutes at room temperature.

  • Add 1.25 volumes of chloroform and vortex for 1 minute.

  • Add 1.25 volumes of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a clean glass tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • The dried lipid extract is now ready for derivatization.

Derivatization: Trimethylsilylation

This protocol describes the conversion of this compound to its di-TMS ether derivative.

Materials:

  • Dried lipid extract

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Reconstitute the dried lipid extract in 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Seal the vial tightly and vortex for 1 minute.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

GC Conditions:

ParameterValue
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min

MS Conditions:

ParameterValue
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 50-600
Scan Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Expected Mass Spectrum of di-TMS-Selachyl Alcohol

The mass spectrum of the di-trimethylsilyl ether derivative of this compound is expected to show characteristic fragmentation patterns. While a specific library spectrum for this exact derivative may not be readily available, based on the fragmentation of similar 1-O-alkylglycerol TMS derivatives, the following key ions are anticipated:

m/zInterpretation
[M]+ Molecular ion (expected at m/z 486.9 for C27H58O3Si2) - often weak or absent
[M-15]+ Loss of a methyl group (CH3) from a TMS group (expected at m/z 471.9)
[M-90]+ Loss of trimethylsilanol (B90980) (TMSOH) (expected at m/z 396.9)
205 A major common fragment characteristic of alkylglycerol-TMS derivatives.[2]
147 [(CH3)2Si=O-Si(CH3)3]+ fragment from the glycerol backbone
117 [C3H9O2Si]+ fragment
103 [CH2=O-Si(CH3)3]+ fragment
73 [Si(CH3)3]+, characteristic of TMS derivatives
Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. An internal standard, such as a stable isotope-labeled this compound or a structurally similar alkylglycerol (e.g., Batyl alcohol), should be used to improve accuracy and precision. The quantification is typically performed in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions of both the analyte and the internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample extraction Lipid Extraction (Chloroform/Methanol) sample->extraction Bligh-Dyer Method dried_extract Dried Lipid Extract extraction->dried_extract Evaporation derivatization Trimethylsilylation (BSTFA/TMCS, 60°C) dried_extract->derivatization derivatized_sample di-TMS-Selachyl Alcohol derivatization->derivatized_sample gcms GC-MS System derivatized_sample->gcms data Data Acquisition (Full Scan / SIM) gcms->data analysis Data Analysis (Quantification & Identification) data->analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist (e.g., Growth Factor) receptor Receptor agonist->receptor g_protein G-Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 dag Diacylglycerol (DAG) pip2->dag hydrolyzes to pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Targets pkc->downstream phosphorylates selachyl This compound selachyl->pkc inhibits proliferation Cell Proliferation downstream->proliferation promotes

References

Application Notes and Protocols: Synthesis and Use of Selachyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selachyl alcohol, a naturally occurring monoalkylglycerol ether, is a crucial component of lipid membranes in various organisms, notably found in shark liver oil.[1] It belongs to the broader class of ether lipids, which are characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, distinguishing them from the more common diacyl phospholipids.[2] This structural difference imparts unique chemical and biological properties, making this compound and its synthetic derivatives valuable tools in research and drug development.[3][4] These compounds are not merely structural lipids; they are implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and modulation of enzyme activity.[3][5][6] Research has highlighted their potential as therapeutic agents, with demonstrated anti-cancer, anti-metastatic, and antihypertensive properties.[7][8][9]

These application notes provide an overview of the biological significance of this compound derivatives and detailed protocols for their chemical and chemoenzymatic synthesis.

Application Notes: Biological Significance and Therapeutic Potential

Ether lipids, including this compound, are integral to cellular function. Their biosynthesis is a specialized process initiated in peroxisomes and completed in the endoplasmic reticulum.[10][11]

Role in Cellular Signaling

This compound and its derivatives can act as signaling molecules or precursors to more complex signaling lipids like the Platelet-Activating Factor (PAF).[6][12] They are known to influence key signaling pathways, which underpins their therapeutic potential. For instance, synthetic analogues of this compound have been shown to inhibit the vascular endothelial growth factor (VEGF) signaling cascade, a critical pathway in angiogenesis (the formation of new blood vessels), which is a hallmark of cancer progression.[8][9] By interfering with this pathway, these derivatives can suppress tumor growth and metastasis.

cluster_pathway VEGF Signaling Pathway VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds Migration Endothelial Cell Migration & Proliferation VEGFR->Migration Activates Angiogenesis Angiogenesis Migration->Angiogenesis Leads to SA_Derivative This compound Derivative SA_Derivative->Block

Caption: Inhibition of the VEGF signaling pathway by this compound derivatives.

Therapeutic Applications
  • Oncology: The most studied application is in cancer therapy. This compound itself has been shown to reduce lung metastasis in animal models.[8][13] Synthetic derivatives have demonstrated cytotoxic effects against cancer cells and the ability to inhibit angiogenesis, a process crucial for tumor growth.[8][9]

  • Cardiovascular Health: this compound is an orally active antihypertensive agent.[7][14] It appears to require hepatic activation to exert its blood pressure-lowering effects, similar to the antihypertensive neutral renomedullary lipid (ANRL).[14][15]

Quantitative Data Summary

The biological activity of this compound and its synthetic analogues has been quantified in various studies. The tables below summarize key findings.

Table 1: In Vitro Bioactivity of Synthetic this compound Analogues

Compound Functional Group at C12 Cytotoxicity Threshold (HUVEC cells) Anti-Migratory Activity (VEGF Inhibition) Reference
Analogue 7 Methoxyl ≥ 12 µM Moderate [8][9]
Analogue 8 Gem-difluorinated ≥ 12 µM Moderate [8][9]
Analogue 9 Azide ≥ 12 µM Significant [8][9]

| Analogue 10 | Hydroxyl | ≥ 12 µM | Most Potent |[8][9] |

Table 2: In Vivo Antihypertensive Effects of this compound

Animal Model Administration Route Dosage Observed Effect Reference
Hypertensive Rats Oral Gavage 5-10 mg Significant decline in blood pressure [14]
Hypertensive Mice Oral Gavage 5 and 10 mg (5 times) Effective blood pressure reduction [15][16]

| Hypertensive Mice | Intravenous (i.v.) | 1 mg | Blood pressure drop of ~60 mm Hg for 20 min |[15][16] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are crucial for researchers aiming to explore their properties. The following sections provide protocols for common synthetic routes.

Protocol 1: Chemical Synthesis of this compound via Glycidyl (B131873) Ether Intermediate

This widely used strategy involves the formation of a glycidyl ether intermediate, followed by an epoxide ring-opening reaction to yield the diol.[17]

Start Oleyl Alcohol + Epichlorohydrin (B41342) Step1 Williamson Ether Synthesis Start->Step1 Intermediate Oleyl Glycidyl Ether (Epoxide Intermediate) Step1->Intermediate Step2 Acid-Catalyzed Hydrolysis Intermediate->Step2 Product This compound ((Z)-3-(octadec-9-enyloxy) propane-1,2-diol) Step2->Product Purify Purification (Chromatography) Product->Purify

Caption: Workflow for the chemical synthesis of this compound.

Materials and Reagents:

  • Oleyl alcohol ((Z)-octadec-9-en-1-ol)

  • Epichlorohydrin

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), dilute aqueous solution (e.g., 0.1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane (B92381)/Ethyl Acetate mixture)

Procedure:

Step 1: Synthesis of Oleyl Glycidyl Ether

  • Carefully wash sodium hydride (1.2 eq) with anhydrous hexane under an inert atmosphere (N₂ or Ar) to remove mineral oil, then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of oleyl alcohol (1.0 eq) in anhydrous THF dropwise to the NaH suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.

  • Add epichlorohydrin (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux (approx. 66 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oleyl glycidyl ether.

Step 2: Hydrolysis to this compound

  • Dissolve the crude oleyl glycidyl ether from Step 1 in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄).

  • Stir the reaction at room temperature and monitor by TLC until the epoxide is consumed (typically 2-4 hours).

  • Neutralize the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to afford pure this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Chemoenzymatic Synthesis of a Structured this compound Derivative

This advanced method allows for the highly regioselective introduction of specific fatty acids onto the this compound backbone, creating structured lipids for specialized research applications.[17] This example describes the acylation of the sn-3 position with a polyunsaturated fatty acid (PUFA).

Materials and Reagents:

  • Enantiopure (S)-selachyl alcohol

  • A polyunsaturated fatty acid (e.g., EPA or DHA)

  • Immobilized Lipase (B570770) B from Candida antarctica (CAL-B)

  • A second fatty acid for the sn-2 position

  • Coupling agent, e.g., EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Acyloin transfer catalyst, e.g., DMAP (4-dimethylaminopyridine)

  • Anhydrous organic solvent (e.g., Toluene or Dichloromethane)

  • Molecular sieves (4 Å)

Procedure:

Step 1: Regioselective Acylation at the sn-3 Position

  • In a flask, dissolve (S)-selachyl alcohol (1.0 eq) and the desired PUFA (e.g., EPA) (1.1 eq) in anhydrous toluene.

  • Add immobilized lipase (CAL-B) and activated molecular sieves.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation.

  • Monitor the reaction progress by TLC or HPLC. The reaction is highly selective for the primary hydroxyl group at the sn-3 position.

  • Once the desired conversion is reached, filter off the enzyme and molecular sieves.

  • Evaporate the solvent and purify the resulting 1-O-oleyl-3-O-acyl-sn-glycerol by column chromatography.

Step 2: Chemical Acylation at the sn-2 Position

  • Dissolve the monoacylated product from Step 1 (1.0 eq), the second fatty acid (1.2 eq), and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add the coupling agent EDAC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction to completion by TLC.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final 1-O-alkyl-2,3-diacyl-sn-glycerol derivative by silica gel column chromatography.

Biosynthesis Pathway Overview

Understanding the natural synthesis of ether lipids provides context for their biological roles. The process begins in the peroxisome with the formation of 1-acyl-DHAP, which is then converted by alkylglycerone phosphate (B84403) synthase (AGPS) into the first ether-linked intermediate.[10][17]

cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum G3P Glycerol-3-P DHAP DHAP G3P->DHAP GNPAT GNPAT DHAP->GNPAT Acyl_DHAP 1-Acyl-DHAP AGPS AGPS Acyl_DHAP->AGPS Alkyl_DHAP 1-O-Alkyl-DHAP (Ether Linkage Formed) Reduction Reduction Alkyl_DHAP->Reduction Alkyl_G3P 1-O-Alkyl-Glycerol-3-P Acylation Further Acylation & Headgroup Addition Alkyl_G3P->Acylation Final_Lipid Complex Ether Lipids (e.g., Plasmalogens, PAF) GNPAT->Acyl_DHAP AGPS->Alkyl_DHAP Reduction->Alkyl_G3P Acylation->Final_Lipid

Caption: Simplified overview of the ether lipid biosynthesis pathway in mammalian cells.

References

Unveiling the Potential of Selachyl Alcohol as a Metabolic Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the prevalence of metabolic disorders continues to rise globally, the demand for novel and reliable biomarkers for early detection and monitoring is paramount. Selachyl alcohol, a naturally occurring ether lipid, is emerging as a promising candidate in metabolic research. This application note explores the utility of this compound as a biomarker in metabolic studies, providing detailed protocols for its quantification and insights into its potential role in relevant signaling pathways. This information is targeted towards researchers, scientists, and drug development professionals dedicated to advancing our understanding and treatment of metabolic diseases.

Introduction to this compound and its Metabolic Relevance

This compound, chemically known as (Z)-3-(octadec-9-en-1-yloxy)propane-1,2-diol, is a monoalkyglycerol ether lipid.[1] Ether lipids are a unique class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, distinguishing them from the more common diacyl phospholipids (B1166683) which have an ester bond.[2] These lipids are integral components of cell membranes and are involved in various cellular processes, including signal transduction and membrane trafficking.

Recent lipidomic studies have highlighted alterations in the plasma profile of ether-linked lipids in individuals with obesity, suggesting a potential link between these molecules and metabolic dysregulation. While direct quantitative data on this compound in metabolic syndrome, diabetes, or obesity is still emerging, the broader evidence on ether lipids points towards their potential as valuable biomarkers.

Application: this compound as a Biomarker for Metabolic Disorders

The quantification of this compound in biological samples, such as plasma and adipose tissue, can provide valuable insights into the metabolic state of an individual. Altered levels of this compound may be indicative of perturbations in lipid metabolism associated with conditions like metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and obesity.

Potential Clinical Significance:

  • Early Detection: Changes in this compound concentrations may precede the onset of overt clinical symptoms of metabolic diseases.

  • Disease Monitoring: Tracking this compound levels could aid in monitoring disease progression and response to therapeutic interventions.

  • Drug Development: Understanding the role of this compound in metabolic pathways may uncover novel targets for drug development.

Quantitative Data Summary

While specific quantitative data for this compound in various metabolic states is a developing area of research, the following table summarizes the expected trends based on the analysis of related ether lipids in human plasma from lipidomic studies.

ConditionBiological MatrixExpected Change in this compound LevelsReference
ObesityPlasmaElevated[1][3]
Metabolic SyndromeSerumAltered (potential for increase)[4][5]
Type 2 DiabetesPlasmaAltered (potential for increase)[6][7]

Note: The data presented are inferred from studies on broader classes of ether-linked lipids and require further specific validation for this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

This protocol details the extraction of total lipids, including this compound, from human plasma samples.

Materials:

  • Human plasma

  • Methanol (B129727) (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (LC-MS grade)

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To a glass tube, add 200 µL of human plasma.

  • Add 1.5 mL of methanol and vortex thoroughly.[3]

  • Add 5 mL of MTBE and vortex again.[3]

  • Incubate the mixture for 1 hour at room temperature with gentle rocking.[3]

  • Add 1.25 mL of water to induce phase separation and vortex.[3]

  • Centrifuge at 1,000 x g for 10 minutes.[3]

  • Carefully collect the upper organic phase, which contains the lipids.[3]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract can be stored at -80°C until analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization and subsequent analysis of this compound by GC-MS. Derivatization is necessary to increase the volatility of the analyte for gas chromatography.

Materials:

  • Dried lipid extract (from Protocol 1)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heptane

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization (Silylation):

    • Reconstitute the dried lipid extract in 50 µL of pyridine.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Analysis:

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min.

      • Ramp to 320°C at 5°C/min, hold for 10 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-650.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the silylated this compound derivative (specific m/z values to be determined from a standard).

Signaling Pathways and Logical Relationships

The precise signaling pathways modulated by this compound are an active area of investigation. However, based on the known roles of ether lipids and the metabolic context, two key pathways are of particular interest: the AMP-activated protein kinase (AMPK) pathway and the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.

Potential Involvement in AMPK Signaling

AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP, such as lipid synthesis.[8] Chronic alcohol consumption has been shown to inhibit AMPK phosphorylation and activity, contributing to hepatic steatosis.[9] It is plausible that this compound, as a lipid molecule, could influence AMPK activity, thereby affecting downstream lipid metabolism.

AMPK_Pathway Selachyl_Alcohol This compound AMPK AMPK Selachyl_Alcohol->AMPK Modulates? ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) AMPK->CPT1 Activates Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes

Caption: Potential modulation of the AMPK signaling pathway by this compound.

Potential Interaction with PPAR Signaling

PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism.[10] Specifically, PPARα is involved in fatty acid oxidation, while PPARγ is a master regulator of adipogenesis.[11][12] Fatty acids and their derivatives can act as ligands for PPARs.[13] It is hypothesized that this compound or its metabolites could interact with PPARs, thereby influencing the expression of genes involved in lipid storage and breakdown.

PPAR_Pathway cluster_nucleus Nucleus Selachyl_Alcohol This compound PPARs PPARα / PPARγ Selachyl_Alcohol->PPARs Potential Ligand? RXR RXR PPARs->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Lipid_Metabolism Regulation of Lipid Metabolism Target_Genes->Lipid_Metabolism

Caption: Hypothetical interaction of this compound with the PPAR signaling pathway.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound as a biomarker in metabolic studies.

Experimental_Workflow Sample_Collection Sample Collection (Plasma, Adipose Tissue) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization (e.g., Silylation) Lipid_Extraction->Derivatization GCMS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis Biomarker_Correlation Correlation with Metabolic Phenotype Data_Analysis->Biomarker_Correlation

Caption: Workflow for this compound biomarker analysis.

Conclusion

This compound holds significant promise as a biomarker for the assessment of metabolic health. The protocols and conceptual frameworks presented in this application note provide a foundation for researchers to explore its utility in their specific areas of interest. Further validation studies are warranted to establish definitive concentration ranges associated with various metabolic conditions and to elucidate the precise molecular mechanisms through which this compound exerts its effects. The continued investigation of this compound and other ether lipids will undoubtedly contribute to a deeper understanding of metabolic diseases and pave the way for novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols: Selachyl Alcohol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selachyl alcohol, a naturally occurring alkylglycerol found in the liver of sharks and other elasmobranchs, has garnered significant interest in biomedical research for its potential therapeutic properties. As an ether lipid, its structure and metabolism differ from the more common acylglycerols, contributing to unique biological activities. These notes provide an overview of the applications of this compound in cell culture experiments, with a focus on its cytotoxic and signaling modulatory effects. While extensive research on this compound is still emerging, this document compiles available data and provides generalized protocols to guide researchers in their experimental design.

Data Presentation

Quantitative data on the cytotoxic effects of this compound are limited in publicly available literature. However, studies on analogous compounds and related ether lipids provide insights into its potential potency.

Table 1: Cytotoxicity of this compound Analogues

CompoundCell LineAssayParameterValueCitation
This compound AnaloguesHUVECMTTToxicity Threshold≥ 12 μM[1]

Note: This table will be updated as more specific IC50 data for this compound on various cancer cell lines become available through further research.

Signaling Pathways

The precise molecular mechanisms of this compound are not fully elucidated. However, based on studies of other ether lipids and related compounds, it is hypothesized to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Some ether lipids have been shown to interfere with this pathway. It is proposed that this compound may exert its effects by inhibiting the phosphorylation of key components of this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation Selachyl_Alcohol This compound Selachyl_Alcohol->PI3K Inhibition (hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth and division. Dysregulation of this pathway is common in cancer. It is plausible that this compound could interfere with this pathway, potentially by inhibiting the phosphorylation of key kinases like MEK and ERK.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Phosphorylation Selachyl_Alcohol This compound Selachyl_Alcohol->MEK Inhibition (hypothesized) GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in cell culture experiments. It is crucial to optimize these protocols for specific cell lines and experimental questions.

Preparation of this compound Stock Solution

This compound is a lipid and is insoluble in aqueous media. A common solvent for its preparation for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (powder or oil)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). It is recommended to prepare a stock solution that is at least 1000-fold more concentrated than the highest desired working concentration to minimize the final DMSO concentration in the cell culture medium.

  • Vortex or gently warm the solution (if the compound is heat-stable) until the this compound is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into sterile tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cell viability and cytotoxicity.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of This compound A->B C Incubate for a defined period (e.g., 24, 48, 72h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan (B1609692) formation D->E F Add solubilization solution E->F G Measure absorbance at ~570 nm F->G

Caption: Workflow for a typical MTT cytotoxicity assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Remove the overnight culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • After the incubation period, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours.

  • After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with desired concentrations of this compound for a specific time course (e.g., 12, 24, 48 hours).

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Wash the cells with cold PBS and centrifuge to pellet the cells.

  • Resuspend the cell pellet in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Conclusion

This compound presents an interesting avenue for cell culture-based research, particularly in the context of cancer and cell signaling. The protocols and information provided herein serve as a foundational guide for researchers. It is imperative to empirically determine the optimal conditions for each specific cell line and experimental setup. Further research is warranted to elucidate the precise molecular targets and to establish a comprehensive profile of its biological activities.

References

Application Notes and Protocols for Selachyl Alcohol Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Selachyl alcohol in two distinct animal models: a murine cancer model and a rat model of hypertension. The protocols are based on findings from preclinical studies and are intended to serve as a comprehensive guide for in vivo research.

Data Presentation: Quantitative Administration Parameters

The following tables summarize the key quantitative data for the administration of this compound in the described animal models.

Table 1: this compound Administration in a Murine Lewis Lung Carcinoma Model

ParameterValueReference
Animal Model C57BL/6 mice with induced Lewis Lung Carcinoma[1][2]
Compound Purified Alkylglycerols (including this compound)[3]
Dosage Not explicitly stated for this compound alone. General alkylglycerol administration has been shown to be effective.[3]
Administration Route Oral gavage[3]
Vehicle Olive oil or other suitable lipid-based vehicle[3]
Frequency Daily[3]
Duration Dependent on experimental design, e.g., 5 days for anti-angiogenic assessment or longer for tumor growth inhibition studies.[3]

Table 2: this compound Administration in a Rat Model of Hypertension

ParameterValueReference
Animal Model One-kidney, one-clip (1K1C) hypertensive rats[4]
Compound Pure this compound[5]
Dosage 5-10 mg per dose[5]
Administration Route Oral gavage or tube directly into the stomach/duodenum[5]
Vehicle Not explicitly stated; a lipid-based vehicle is recommended.[5]
Frequency Per dose, frequency to be determined by study design.[5]
Duration Dependent on the experimental endpoint.[5]

Experimental Protocols

Protocol 1: Administration of this compound in a Murine Lewis Lung Carcinoma Model

This protocol outlines the procedure for administering this compound to mice with induced Lewis lung carcinoma to assess its anti-tumor and anti-metastatic effects.

Materials:

  • This compound

  • Vehicle (e.g., sterile olive oil, corn oil, or a mixture of 50% DMSO, 40% PEG300, and 10% ethanol (B145695) for improved solubility)

  • C57BL/6 mice

  • Lewis lung carcinoma (LLC) cells

  • Sterile syringes and gavage needles (18-20 gauge for mice)[5][6]

  • Animal scale

Procedure:

  • Animal Model Induction:

    • Culture LLC cells according to standard protocols.

    • Induce tumors in C57BL/6 mice by subcutaneous or intravenous injection of LLC cells. The route of injection will determine the primary tumor location and metastatic pattern.[1][2]

    • Allow tumors to establish and reach a predetermined size before initiating treatment.

  • Preparation of Dosing Solution:

    • Based on the desired dosage, calculate the required amount of this compound.

    • Dissolve the this compound in the chosen vehicle. Gentle warming or sonication may be required to achieve complete dissolution, especially for higher concentrations. Prepare the solution fresh daily.

  • Oral Gavage Administration:

    • Weigh each mouse to determine the correct dosing volume. The maximum recommended gavage volume for mice is 10 ml/kg.[5][6]

    • Gently restrain the mouse.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus and administer the prepared this compound solution slowly.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Monitoring and Endpoint Analysis:

    • Monitor tumor growth by caliper measurements at regular intervals.

    • At the end of the study, euthanize the animals and excise the primary tumors for weighing and histopathological analysis.

    • Examine relevant organs (e.g., lungs) for metastatic nodules.

    • Conduct immunohistochemistry for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67).

Protocol 2: Administration of this compound in a One-Kidney, One-Clip (1K1C) Hypertensive Rat Model

This protocol describes the administration of this compound to a rat model of renovascular hypertension to evaluate its antihypertensive effects.

Materials:

  • Pure this compound

  • Vehicle (e.g., sterile corn oil or other suitable lipid-based carrier)

  • Male Sprague-Dawley or Wistar rats

  • Surgical instruments for uninephrectomy and renal artery clipping

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography)

  • Sterile syringes and gavage needles (16-18 gauge for rats)[5][6]

  • Animal scale

Procedure:

  • Animal Model Induction (1K1C Hypertension):

    • Perform a left uninephrectomy on anesthetized rats.

    • Place a silver or titanium clip with a specific internal diameter (e.g., 0.23 mm) around the right renal artery to induce stenosis.[4][7]

    • Allow several weeks for hypertension to develop and stabilize, monitoring blood pressure regularly.

  • Preparation of Dosing Solution:

    • Prepare the this compound solution in the chosen vehicle at a concentration that allows for the administration of 5-10 mg per dose in a suitable volume.

  • Oral Gavage Administration:

    • Weigh each rat to calculate the appropriate dosing volume. The maximum recommended gavage volume for rats is 10-20 ml/kg.[5][6]

    • Gently restrain the rat.

    • Measure the gavage needle to the appropriate length (from the tip of the nose to the last rib).

    • Administer the this compound solution orally via gavage.

  • Monitoring and Endpoint Analysis:

    • Monitor systolic and diastolic blood pressure at regular intervals throughout the study.

    • Harvest organs such as the heart and kidneys for histopathological examination to assess any end-organ damage.

Mandatory Visualizations

G cluster_0 This compound's Anti-Angiogenic Signaling Pathway SA This compound VEGFR VEGF Receptor SA->VEGFR Inhibits (presumed) PKC PKC SA->PKC Inhibits PI3K PI3K VEGFR->PI3K Activates VEGFR->PKC Activates VEGF VEGF VEGF->VEGFR Binds Akt Akt PI3K->Akt Migration Endothelial Cell Migration & Proliferation Akt->Migration MAPK MAPK (ERK) PKC->MAPK MAPK->Migration Angiogenesis Angiogenesis Migration->Angiogenesis

Caption: Proposed signaling pathway for the anti-angiogenic effects of this compound.

G cluster_1 Experimental Workflow: In Vivo Anti-Cancer Efficacy of this compound start Start cell_culture 1. LLC Cell Culture start->cell_culture tumor_induction 2. Tumor Induction (Subcutaneous injection in C57BL/6 mice) cell_culture->tumor_induction tumor_growth 3. Tumor Growth Monitoring tumor_induction->tumor_growth treatment_initiation 4. Treatment Initiation (Tumors ~100-150 mm³) tumor_growth->treatment_initiation grouping 5. Randomize into Groups (Vehicle Control, this compound) treatment_initiation->grouping treatment 6. Daily Oral Gavage grouping->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Continue Treatment endpoint 8. Study Endpoint monitoring->endpoint euthanasia 9. Euthanasia & Tissue Collection endpoint->euthanasia Yes analysis 10. Data Analysis (Tumor weight, Metastasis count, IHC) euthanasia->analysis end End analysis->end

Caption: Workflow for assessing the in vivo anti-cancer efficacy of this compound.

References

Selachyl Alcohol as a Delivery Vehicle for Hydrophobic Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selachyl alcohol, a naturally occurring alkylglycerol, presents a promising, biocompatible lipid for the formulation of delivery systems for hydrophobic drugs. Its inherent biological activities, including anti-angiogenic and anti-cancer properties, may offer synergistic therapeutic effects when used as a carrier. Due to a lack of extensive direct research on this compound as a drug delivery vehicle, this document provides detailed application notes and protocols adapted from established methodologies for structurally similar lipids, such as monoolein (B16389), and other fatty alcohols used in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These protocols serve as a foundational guide for the development and characterization of this compound-based drug delivery systems.

Introduction to this compound in Drug Delivery

This compound is a mono-oleyl glyceryl ether found in shark liver oil.[1] Its amphiphilic nature, arising from a hydrophilic glycerol (B35011) head and a long hydrophobic oleyl tail, makes it a suitable candidate for encapsulating and delivering poorly water-soluble drugs. Lipid-based drug delivery systems, such as SLNs and NLCs, are well-established platforms for improving the bioavailability and controlling the release of hydrophobic active pharmaceutical ingredients (APIs).[2][3] this compound can be utilized as a solid lipid or a component of the lipid matrix in these nanoparticles.

Potential Advantages of this compound as a Drug Carrier:

  • Biocompatibility and Biodegradability: As a naturally derived lipid, this compound is expected to have a favorable safety profile.

  • Enhanced Bioavailability: Encapsulation within a lipid matrix can protect hydrophobic drugs from degradation in the gastrointestinal tract and improve their absorption.[4]

  • Controlled and Sustained Release: The solid lipid matrix can provide a prolonged release of the encapsulated drug.[5]

  • Potential for Synergistic Effects: this compound's intrinsic anti-cancer and anti-angiogenic properties could complement the activity of the delivered drug.

Formulation Strategies: SLNs and NLCs

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids (at room and body temperature).[6] this compound can serve as the primary solid lipid in these formulations.

Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids.[7] This creates a less-ordered lipid matrix, which can increase drug loading capacity and reduce drug expulsion during storage.[8] In an NLC formulation, this compound could be the main solid lipid, with a liquid lipid (e.g., oleic acid, Capryol® 90) added to the lipid phase.[5][9]

Data Presentation: Formulation Parameters of Analogous Lipid-Based Nanoparticles

The following tables summarize quantitative data from studies on lipid nanoparticles formulated with compounds structurally similar to this compound, delivering various hydrophobic drugs. This data can serve as a starting point for the design of this compound-based formulations.

Table 1: Formulation and Characterization of Solid Lipid Nanoparticles (SLNs) with Fatty Alcohols

Hydrophobic DrugLipid Matrix ComponentsSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
DexamethasoneGelucire® 50/13, Witepsol® S55Tween® 80~200-400< 0.384-95[5]
IndomethacinCetyl palmitatePoloxamer 188~150-250< 0.2> 90Fictionalized Data
CurcuminStearic acidLecithin, Polysorbate 80~180-300< 0.25~85Fictionalized Data

Table 2: Formulation and Characterization of Nanostructured Lipid Carriers (NLCs)

Hydrophobic DrugSolid LipidLiquid LipidSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Drug Loading (%)Reference
DocetaxelMonooleinOleic AcidPoloxamer 407~150< 0.2> 85 (EE%)[10]
QuercetinGlyceryl behenateCapryol® 90Tween® 80~190~0.22~5Fictionalized Data
PaclitaxelCetyl alcoholMiglyol® 812Solutol® HS 15~250< 0.2~4Fictionalized Data

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-based SLNs and NLCs. These are adapted from standard methods and should be optimized for specific applications.[11][12][13]

Protocol 1: Preparation of this compound-Based SLNs by High-Pressure Homogenization (HPH)

This protocol describes the preparation of SLNs using a hot homogenization technique.

Materials:

  • This compound (Solid Lipid)

  • Hydrophobic Drug (e.g., Paclitaxel)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid Phase:

    • Melt the this compound at a temperature approximately 5-10°C above its melting point.

    • Dissolve the hydrophobic drug in the molten this compound.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-shear mixing (e.g., 8000 rpm for 5 minutes) to form a coarse oil-in-water pre-emulsion.

  • Homogenization:

    • Immediately process the hot pre-emulsion through a high-pressure homogenizer.

    • Perform 3-5 homogenization cycles at a pressure of 500-1500 bar.[14]

  • Cooling and Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring.

    • Upon cooling, the lipid recrystallizes, forming solid lipid nanoparticles.

Protocol 2: Preparation of this compound-Based NLCs

This protocol is similar to the SLN preparation, with the addition of a liquid lipid.

Materials:

  • This compound (Solid Lipid)

  • Liquid Lipid (e.g., Oleic Acid)

  • Hydrophobic Drug

  • Surfactant (e.g., Tween® 80)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase:

    • Melt the this compound and mix it with the liquid lipid.

    • Dissolve the hydrophobic drug in the molten lipid mixture.

  • Follow steps 2-5 from Protocol 4.1.

Protocol 3: Characterization of Nanoparticles

4.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension with purified water to an appropriate concentration.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

4.3.2. Encapsulation Efficiency (EE%) and Drug Loading (DL%)

  • Method: Ultrafiltration/Centrifugation followed by quantification of the unencapsulated drug.[15]

  • Procedure:

    • Separate the free, unencapsulated drug from the nanoparticle suspension using centrifugal filter units (e.g., Amicon® Ultra).

    • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate EE% and DL% using the following equations:

      EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Protocol 4: In Vitro Drug Release Study
  • Method: Dialysis Bag Method[16]

  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.

    • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween® 80 to maintain sink conditions).

    • Maintain the system at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of drug released in the aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Visualization of Workflows and Pathways

Experimental Workflow

ExperimentalWorkflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Biological Evaluation prep_lipid Prepare Lipid Phase (this compound +/- Liquid Lipid + Drug) pre_emulsion Form Pre-emulsion (High-Shear Mixing) prep_lipid->pre_emulsion prep_aq Prepare Aqueous Phase (Water + Surfactant) prep_aq->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling & Nanoparticle Formation homogenization->cooling dls Particle Size, PDI, Zeta Potential (DLS) cooling->dls ee_dl Encapsulation Efficiency & Drug Loading cooling->ee_dl release In Vitro Drug Release (Dialysis) cooling->release uptake Cellular Uptake Studies dls->uptake cytotoxicity In Vitro Cytotoxicity Assay ee_dl->cytotoxicity release->uptake in_vivo In Vivo Efficacy Studies cytotoxicity->in_vivo CellularUptake cluster_cell Cell Interior cluster_membrane Cell Membrane lnp Lipid Nanoparticle (this compound-based) clathrin Clathrin-mediated Endocytosis lnp->clathrin caveolae Caveolae-mediated Endocytosis lnp->caveolae macro Macropinocytosis lnp->macro endosome Endosome lysosome Lysosome endosome->lysosome Maturation cytosol Cytosol (Drug Release) endosome->cytosol Endosomal Escape lysosome->cytosol Drug Release clathrin->endosome caveolae->endosome macro->endosome SignalingPathways cluster_pathways Downstream Signaling Cascades lnp Lipid Nanoparticle (this compound-based) membrane Cell Membrane Interaction lnp->membrane nfkb NF-κB Pathway membrane->nfkb mapk MAPK Pathway membrane->mapk jak_stat JAK-STAT Pathway membrane->jak_stat mtor mTOR Pathway membrane->mtor cell_response Cellular Responses nfkb->cell_response Inflammation, Cell Survival mapk->cell_response Proliferation, Apoptosis jak_stat->cell_response Immune Response mtor->cell_response Cell Growth, Metabolism

References

Application of Selachyl Alcohol in Lipidomics Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selachyl alcohol, a glycerol (B35011) ether lipid with the systematic name (Z)-3-(octadec-9-en-1-yloxy)propane-1,2-diol, is a naturally occurring monoalkylglycerol found in the liver of certain shark species and in smaller amounts in various mammalian tissues.[1] As a precursor in the biosynthesis of more complex ether lipids, including plasmalogens, this compound and its derivatives play crucial roles in membrane structure and cellular signaling.[2] Emerging research has highlighted its potential therapeutic applications, including antihypertensive and anti-cancer activities.[3][4][5] This document provides detailed application notes and experimental protocols for the study of this compound in the context of lipidomics research.

I. Biological Significance and Applications

This compound is a key molecule in the ether lipid metabolic pathway. Ether lipids are characterized by an ether bond at the sn-1 position of the glycerol backbone, which confers unique chemical properties compared to the more common ester-linked lipids.[6][7][8]

Key Research Applications:

  • Biomarker Discovery: Altered levels of this compound and other ether lipids have been associated with various diseases, including peroxisomal biogenesis disorders, cancer, and cardiovascular conditions.[6][7][8] Lipidomics studies focusing on the quantification of this compound can aid in the identification of novel disease biomarkers.

  • Cancer Research: this compound has demonstrated anti-tumor and anti-metastatic properties.[2][3] Research applications include investigating its effects on cancer cell signaling pathways, such as the suppression of the Nm23 metastasis suppressor gene and its influence on the ITGA5 pathway, as well as its impact on cancer stem cells.[9][10]

  • Cardiovascular Research: this compound exhibits antihypertensive effects, potentially through its similarity to the antihypertensive neutral renomedullary lipid (ANRL).[4][5] Lipidomics approaches can be used to study its mechanism of action and its role in cardiovascular health.

  • Neuroscience: Ether lipids are abundant in the nervous system and are crucial for proper nerve function. Studying the metabolism of this compound can provide insights into neurological disorders.

  • Antioxidant Studies: The vinyl ether bond in plasmalogens, which are synthesized from precursors like this compound, has antioxidant properties. Research can focus on quantifying the contribution of this compound to the cellular antioxidant defense system.

II. Experimental Protocols

A. Lipid Extraction from Biological Samples

The accurate quantification of this compound necessitates efficient extraction from complex biological matrices. The following are widely used methods for lipid extraction. The choice of method may depend on the sample type and the specific research question.

1. Modified Bligh and Dyer Method for Tissues

This method is suitable for the extraction of total lipids from tissue samples.

Materials:

Protocol:

  • Weigh 100 mg of frozen tissue and place it in a glass homogenizer tube on ice.

  • Add 1 mL of ice-cold methanol and homogenize for 2 minutes.

  • Add 2 mL of chloroform and homogenize for another 2 minutes.

  • Transfer the homogenate to a glass tube.

  • Add 0.8 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Transfer the lipid extract to a new glass tube and dry it under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform/methanol 2:1, v/v) for further analysis.

2. Methyl-tert-butyl ether (MTBE) Method for Plasma/Serum

This method offers a safer alternative to chloroform-based extractions and is well-suited for high-throughput lipidomics.[1][11]

Materials:

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Water (LC-MS grade)

  • Internal standard (e.g., a deuterated or odd-chain analogue of this compound)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw plasma or serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 20 µL of the plasma/serum sample.

  • Add 225 µL of methanol containing the internal standard.[12]

  • Vortex for 10 seconds.

  • Add 750 µL of MTBE.[12]

  • Vortex for 10 seconds and then incubate on a shaker for 10 minutes at room temperature.

  • Add 188 µL of water to induce phase separation.[12]

  • Vortex for 20 seconds and then centrifuge at 14,000 x g for 2 minutes at 4°C.[1][12]

  • Carefully collect the upper organic phase (MTBE layer) which contains the lipids.

  • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipids in a solvent compatible with the analytical platform (e.g., methanol/toluene 9:1 for reverse-phase LC-MS).[1]

B. Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the quantification of this compound after derivatization to increase its volatility.

1. Derivatization to Trimethylsilyl (TMS) Ethers

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

Protocol:

  • To the dried lipid extract containing this compound, add 50 µL of pyridine.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

2. GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1 mL/min
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan ModeSelected Ion Monitoring (SIM) for quantification
SIM Ions for this compound-TMSm/z (to be determined based on fragmentation of the TMS derivative)

Data Analysis:

Quantification is achieved by creating a calibration curve using a series of known concentrations of a this compound standard, also derivatized with BSTFA. The peak area of the characteristic ion for this compound-TMS is plotted against the concentration. The concentration in the unknown sample is then determined from this curve after normalization to the internal standard.

C. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound without derivatization.

1. LC-MS/MS Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase BAcetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate0.3 mL/min
GradientStart with 30% B, increase to 100% B over 15 min, hold for 5 min, return to 30% B and equilibrate
Injection Volume5 µL
Tandem Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temp.350°C
Scan ModeMultiple Reaction Monitoring (MRM)
MRM TransitionPrecursor ion [M+H]+ -> Product ion (specific fragments to be determined)

Data Analysis:

Similar to GC-MS, quantification is performed using a calibration curve generated from a this compound standard and an appropriate internal standard. The peak area of the specific MRM transition for this compound is used for concentration determination.

III. Data Presentation

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from lipidomics studies involving this compound.

Sample TypeConditionThis compound Concentration (ng/mg tissue or ng/mL plasma)Fold Changep-valueReference
Human Breast Cancer TissueTumor150.5 ± 25.22.5<0.01Fictional Study A
Adjacent Normal60.2 ± 10.8Fictional Study A
Rat PlasmaHypertensive25.8 ± 5.10.6<0.05Fictional Study B
Normotensive43.0 ± 8.5Fictional Study B
Mouse Brain TissueAlzheimer's Model85.3 ± 15.70.8>0.05Fictional Study C
Wild Type106.6 ± 20.1Fictional Study C

IV. Signaling Pathways and Visualizations

This compound and its metabolites are involved in various cellular signaling pathways.

A. Ether Lipid Biosynthesis Pathway

This compound is an intermediate in the synthesis of ether-linked phospholipids. This process begins in the peroxisome and is completed in the endoplasmic reticulum.

Ether_Lipid_Biosynthesis DHAP DHAP Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-O-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-O-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P Reduction Selachyl_Alcohol This compound (1-O-Alkyl-glycerol) Alkyl_G3P->Selachyl_Alcohol Phosphatase Ether_Phospholipids Ether-linked Phospholipids (e.g., Plasmalogens) Selachyl_Alcohol->Ether_Phospholipids Acylation, Head group addition Cancer_Cell_Invasion Alcohol Alcohol Consumption Nm23 Nm23 (Metastasis Suppressor) Alcohol->Nm23 Downregulates Selachyl_Alcohol This compound Invasion Cancer Cell Invasion Selachyl_Alcohol->Invasion Inhibits ITGA5 ITGA5 (Fibronectin Receptor) Nm23->ITGA5 Inhibits ITGA5->Invasion Promotes Lipidomics_Workflow Sample Biological Sample (Tissue, Plasma, etc.) Extraction Lipid Extraction (e.g., MTBE method) Sample->Extraction Analysis Quantitative Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data_Processing Data Processing (Peak Integration, Normalization) Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

References

In Vitro Assays to Assess Selachyl Alcohol Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selachyl alcohol, a naturally occurring alkylglycerol found in shark liver oil and other sources, has garnered significant interest for its diverse biological activities, including anticancer, immunomodulatory, and antimicrobial properties.[1] This document provides detailed application notes and protocols for a range of in vitro assays to assess the efficacy and mechanisms of action of this compound. The following sections offer step-by-step methodologies for key experiments, clearly structured data tables for the comparison of quantitative results, and diagrams of relevant signaling pathways and experimental workflows.

I. Anticancer Activity Assays

This compound has been shown to exhibit cytotoxic and anti-migratory effects on cancer and endothelial cells. The following assays are fundamental for evaluating its potential as an anticancer agent.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation:

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)Reference
HUVECThis compound AnalogsNot Specified≥ 12[1]
MCF-7Example Compound7232.11[2]
A549Example Compound7225.17[2]
HepG2Example Compound7233.79[2]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_treatment Prepare this compound Dilutions add_treatment Add this compound to Cells prepare_treatment->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Migration and Invasion Assays

This assay assesses the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant. It is useful for evaluating the anti-migratory effects of compounds like this compound.

Experimental Protocol:

  • Cell Preparation: Culture cells (e.g., HUVEC for anti-angiogenic studies, or cancer cells like MDA-MB-231) to 70-80% confluency. Starve the cells in serum-free medium for 6-24 hours before the assay.

  • Assay Setup: Place 24-well transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor like VEGF) to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in serum-free medium and add 1 x 10⁵ cells in 100 µL to the upper chamber of the transwell insert. Add this compound at desired concentrations to the upper chamber along with the cells.

  • Incubation: Incubate the plate at 37°C for a period that allows for migration but not proliferation (e.g., 6-24 hours).

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes, then stain with 0.5% crystal violet for 20 minutes.

  • Quantification: Wash the inserts with water and allow them to dry. Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm, or count the stained cells in several random fields under a microscope.

  • Data Analysis: Express the results as a percentage of migrated cells compared to the untreated control.

This method is used to study collective cell migration. A "wound" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer.

  • Wound Creation: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.

  • Washing: Gently wash the well with PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope with a camera.

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Data Presentation:

AssayCell LineTreatment Concentration (µM)% Migration Inhibition (relative to control)% Wound Closure at 24h (relative to control)Reference
Transwell MigrationHUVECNot SpecifiedSignificant reduction with analogsNot Applicable[1]
Wound HealingCancer CellsNot SpecifiedData to be determinedData to be determined[3]

Experimental Workflow for Transwell and Wound Healing Assays

Migration_Workflows cluster_transwell Transwell Migration Assay cluster_wound Wound Healing Assay tw_setup Setup Transwell Chambers tw_chemo Add Chemoattractant to Lower Chamber tw_setup->tw_chemo tw_seed Seed Cells + this compound in Upper Chamber tw_chemo->tw_seed tw_incubate Incubate tw_seed->tw_incubate tw_fix_stain Fix and Stain Migrated Cells tw_incubate->tw_fix_stain tw_quantify Quantify Migration tw_fix_stain->tw_quantify wh_seed Create Confluent Monolayer wh_scratch Create Scratch 'Wound' wh_seed->wh_scratch wh_treat Add this compound wh_scratch->wh_treat wh_image Image at Time Intervals wh_treat->wh_image wh_analyze Analyze Wound Closure wh_image->wh_analyze

Caption: Workflows for Transwell Migration and Wound Healing assays.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are executioner caspases. This assay uses a substrate that releases a fluorescent signal upon cleavage by active caspase-3/7.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound as described above.

  • Lysis: Lyse the cells to release their contents.

  • Assay Reaction: Add the caspase-3/7 substrate to the cell lysate.

  • Incubation: Incubate at room temperature.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer.

  • Data Analysis: Quantify the increase in caspase-3/7 activity relative to the untreated control.

Data Presentation:

AssayCell LineTreatment Concentration (µM)% Apoptotic Cells (Early + Late)Fold Increase in Caspase-3/7 ActivityReference
Annexin V/PICancer CellsNot SpecifiedData to be determinedNot Applicable[4]
Caspase-3/7Cancer CellsNot SpecifiedNot ApplicableData to be determined[5]

II. Immunomodulatory Activity Assays

This compound may modulate the activity of immune cells such as macrophages. The following assays can be used to investigate these effects using a macrophage cell line like RAW 264.7.

Nitric Oxide (NO) Production Assay (Griess Assay)

Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and LPS-only controls.

  • Supernatant Collection: Collect the culture supernatant.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

  • Absorbance Measurement: Incubate for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by macrophages.

Experimental Protocol:

  • Cell Treatment: Treat and stimulate RAW 264.7 cells with this compound and LPS as described for the NO assay.

  • Supernatant Collection: Collect the culture supernatant.

  • ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the concentration of each cytokine from a standard curve.

Data Presentation:

AssayTreatmentNO Production (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)Reference
Griess AssayLPS + this compoundData to be determinedNot ApplicableNot Applicable[6][7]
ELISALPS + this compoundNot ApplicableData to be determinedData to be determined[8][9][10][11]

Note: The immunomodulatory effects of this compound on RAW 264.7 cells need to be experimentally determined.

III. Antimicrobial Activity Assays

This compound's lipid nature suggests potential antimicrobial activity. Standard broth microdilution assays are used to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismCompoundMIC (µg/mL)Reference
Staphylococcus aureusLauryl AlcoholNot Specified[4]
Escherichia coliLauryl Alcohol30[4]
Candida albicansLauryl Alcohol50[4]

Note: The MIC values for this compound against various microorganisms need to be determined experimentally. The data presented is for a related compound, lauryl alcohol.

IV. Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying this compound's activities, the modulation of key signaling pathways such as PI3K/Akt and MAPK can be investigated using Western blotting. These pathways are crucial in regulating cell proliferation, survival, and migration.[12]

Experimental Protocol (Western Blot):

  • Cell Treatment and Lysis: Treat cells with this compound for various times and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK1/2).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities and determine the change in the ratio of phosphorylated to total protein.

Signaling Pathways Potentially Modulated by this compound

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cellular_Effects Cell Proliferation, Survival, Migration mTOR->Cellular_Effects Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Effects Selachyl_Alcohol This compound Selachyl_Alcohol->PI3K ? Selachyl_Alcohol->Ras ?

Caption: Potential signaling pathways modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Selachyl Alcohol Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of Selachyl alcohol for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a glyceryl ether naturally found in the liver of certain shark species. It is a colorless to off-white oil. In research, it is primarily investigated for its potential antihypertensive, anti-angiogenic, and cytotoxic effects. It is also used in the development of lipid-based drug delivery systems due to its ability to form nanostructures.[1][2][3][4]

Q2: What are the general solubility characteristics of this compound?

This compound is a lipophilic compound with low aqueous solubility. It is slightly soluble in chloroform, dichloromethane, and methanol. For most experimental purposes, it requires the use of organic solvents or co-solvents for effective dissolution.

Q3: What are the recommended storage conditions for this compound and its solutions?

  • Powder: Store at -20°C for up to 3 years.

  • In solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect solutions from light.[1][5]

Troubleshooting Guide

Issue: this compound is difficult to dissolve.

  • Solution 1: Select an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for preparing a concentrated stock solution.[6]

  • Solution 2: Use sonication. Sonication is recommended to aid in the dissolution of this compound in DMSO.[6]

  • Solution 3: Gentle heating. For some formulations, gentle warming can assist in dissolution, but care should be taken to avoid degradation.

Issue: this compound precipitates out of solution upon dilution in aqueous media (e.g., PBS, cell culture medium).

  • Solution 1: Use a co-solvent system for in vivo studies. A commonly used formulation for in vivo experiments is a mixture of DMSO, PEG300, Tween 80, and a saline or PBS buffer. This helps to maintain the solubility of this compound in the final aqueous solution.

  • Solution 2: Control the final concentration of the organic solvent in in vitro studies. When diluting a DMSO stock solution into cell culture medium, ensure the final DMSO concentration is kept low (ideally below 0.5%) to minimize both precipitation and cellular toxicity.

  • Solution 3: Prepare fresh dilutions. It is recommended to prepare working solutions fresh from a stock solution for each experiment to avoid potential stability issues and precipitation over time.

Issue: Inconsistent results in in vivo blood pressure studies.

  • Solution 1: Ensure hepatic activation. The antihypertensive effect of this compound requires activation by the liver. The experimental design should account for this, for instance, by using an appropriate route of administration (e.g., oral gavage) that allows for first-pass metabolism.[2]

  • Solution 2: Use appropriate animal models and blood pressure measurement techniques. Hypertensive rat models, such as the one-kidney, one-clip model, are suitable for these studies. Blood pressure can be measured invasively via an arterial catheter or non-invasively using the tail-cuff method.[2][7][8]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationConditions
Dimethyl sulfoxide (DMSO)80 mg/mLSonication is recommended[6]
10% DMSO in Corn Oil≥ 2.5 mg/mLClear solution
ChloroformSlightly soluble-
DichloromethaneSlightly soluble-
MethanolSlightly soluble-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4Very lowEstimated to be less than 1 µM for similar long-chain fatty alcohols

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of high-purity DMSO to achieve a concentration of 80 mg/mL.

  • Sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.

  • Store the stock solution at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Protocol 2: Preparation of In Vivo Formulation for Antihypertensive Studies

This protocol is for preparing a working solution for administration to laboratory animals.

  • From the 80 mg/mL DMSO stock solution, prepare a diluted stock solution in DMSO (e.g., 40 mg/mL).

  • To prepare the final formulation with a composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS, follow these volumetric ratios:

    • Take 50 µL of the 40 mg/mL DMSO stock solution.

    • Add 300 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween 80 and mix thoroughly.

    • Add 600 µL of sterile saline or PBS and mix until a clear and homogenous solution is formed.

  • The final concentration of this working solution will be 2 mg/mL. This should be prepared fresh before each experiment.

Protocol 3: In Vitro Cytotoxicity Assay (Example with MCF-7 cells)
  • Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound from the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared working solutions with varying concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow_in_vivo cluster_prep Solution Preparation cluster_animal_exp Animal Experiment cluster_analysis Data Analysis SA_powder This compound Powder DMSO_stock 80 mg/mL Stock in DMSO SA_powder->DMSO_stock Dissolve & Sonicate Working_sol In Vivo Formulation (DMSO, PEG300, Tween 80, PBS) DMSO_stock->Working_sol Dilute Administration Oral Gavage or IV Injection Working_sol->Administration Animal_model Hypertensive Rat Model Animal_model->Administration BP_measure Blood Pressure Measurement (Tail-cuff or Arterial Catheter) Administration->BP_measure Data_collection Collect BP Readings BP_measure->Data_collection Analysis Analyze Blood Pressure Changes Data_collection->Analysis

In vivo experimental workflow for assessing the antihypertensive effects of this compound.

experimental_workflow_in_vitro start Seed MCF-7 cells in 96-well plate incubation1 Incubate for 24h start->incubation1 prep_treatment Prepare this compound dilutions in media (DMSO < 0.5%) incubation1->prep_treatment treatment Treat cells with various concentrations prep_treatment->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 mtt_assay Add MTT reagent and incubate incubation2->mtt_assay dissolve Dissolve formazan crystals in DMSO mtt_assay->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance analysis Calculate cell viability and IC50 read_absorbance->analysis end End analysis->end

In vitro cytotoxicity assay workflow using this compound on MCF-7 cells.

signaling_pathway_hypothesis SA This compound (Oral) Liver Liver SA->Liver Hepatic Activation Active_Metabolite Active Metabolite Liver->Active_Metabolite RAAS Renin-Angiotensin- Aldosterone System Active_Metabolite->RAAS Inhibition (Hypothesized) Vasoconstriction Vasoconstriction RAAS->Vasoconstriction Activation Blood_Pressure Blood Pressure RAAS->Blood_Pressure Vasoconstriction->Blood_Pressure Increase

Hypothesized signaling pathway for the antihypertensive effect of this compound.

References

Preventing degradation of Selachyl alcohol during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Selachyl alcohol during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

For long-term stability, this compound should be stored at -20°C or -80°C, protected from light.[1][2] When dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.[1][2] For in vivo experiments, it is best to prepare fresh solutions on the day of use.

Q2: What are the primary causes of this compound degradation during storage?

The primary cause of degradation for this compound is oxidation of the carbon-carbon double bond within its oleyl group.[3][4][5] This process, also known as lipid peroxidation, can be initiated by exposure to oxygen, light, heat, and transition metals.[3][4] While the ether linkage in this compound is generally stable, prolonged exposure to strong acids can lead to its hydrolysis.[6]

Q3: Are there any chemical incompatibilities I should be aware of when storing this compound?

Yes, this compound should not be stored with strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents. These substances can accelerate its degradation.

Q4: Can I store this compound at room temperature?

Short-term shipping at room temperature for less than two weeks is generally acceptable. However, for storage, it is crucial to adhere to the recommended low-temperature conditions to prevent degradation.

Q5: Is it necessary to use an inert atmosphere for storage?

While not always mandatory for short-term storage under recommended conditions, for extended long-term storage or for highly sensitive applications, storing under an inert atmosphere of nitrogen or argon can provide an additional layer of protection against oxidation.

Troubleshooting Guide

Problem: I suspect my this compound has degraded. What are the common signs?

  • Visual Changes: Pure this compound is a colorless to off-white oil.[2] A noticeable change in color, such as yellowing or browning, can be an indicator of oxidation. The appearance of cloudiness or precipitation may also suggest degradation or contamination.

  • Odor: The oxidation of unsaturated lipids often results in rancidity, which is characterized by a disagreeable odor.[5]

  • Altered Experimental Results: Inconsistent or unexpected results in your experiments compared to previous batches or literature data can be a sign of degraded this compound.

Problem: How can I prevent the oxidation of this compound?

  • Minimize Oxygen Exposure: Keep containers tightly sealed. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

  • Protect from Light: Store in amber vials or in a light-blocking container to prevent photo-oxidation.

  • Control Temperature: Adhere strictly to the recommended low-temperature storage conditions. Avoid repeated freeze-thaw cycles.

  • Use Antioxidants: For solutions, the addition of a suitable antioxidant can help to inhibit lipid peroxidation.[7] Common antioxidants for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E).[5][8] The choice of antioxidant may depend on the specific application and solvent system.

Problem: My this compound solution appears cloudy after thawing. What should I do?

Cloudiness or precipitation upon thawing may not always indicate degradation. It could be due to the low solubility of this compound at colder temperatures. Gentle warming and sonication can often help to redissolve the compound. However, if the solution remains cloudy or if there are other signs of degradation, it is advisable to test the purity of the sample.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Neat Oil-20°CUp to 3 yearsProtect from light
In Solvent-80°CUp to 6 monthsProtect from light[1]
In Solvent-20°CUp to 1 monthProtect from light[1]

Table 2: Common Antioxidants for Lipid Stabilization

AntioxidantTypical ConcentrationProperties
Butylated Hydroxytoluene (BHT)0.01% - 0.1%Synthetic, lipid-soluble
Butylated Hydroxyanisole (BHA)0.01% - 0.1%Synthetic, lipid-soluble
α-Tocopherol (Vitamin E)0.02% - 0.2%Natural, lipid-soluble[5]
Ascorbic Acid (Vitamin C)VariesWater-soluble, often used in combination[7]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Thin-Layer Chromatography (TLC)

This protocol provides a method to qualitatively assess the purity of this compound and detect non-polar degradation products.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)

  • This compound sample and a reference standard

  • Spotting capillaries

  • TLC developing chamber

  • Visualization reagent: 50% sulfuric acid in ethanol (B145695) or iodine vapor

  • Heating plate or oven

Procedure:

  • Prepare the developing solvent and pour it into the TLC chamber to a depth of about 0.5 cm. Line the chamber with filter paper to ensure solvent saturation and close the lid. Allow the chamber to equilibrate for at least 15 minutes.

  • Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the TLC plate.

  • Dissolve a small amount of the this compound sample and the reference standard in a volatile solvent (e.g., chloroform (B151607) or ethyl acetate).

  • Using separate spotting capillaries, apply small spots of the sample and the standard onto the starting line.

  • Allow the spots to dry completely.

  • Carefully place the TLC plate into the developing chamber, ensuring the starting line is above the solvent level. Close the chamber.

  • Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • For visualization, either place the plate in a chamber containing a few crystals of iodine or spray the plate with 50% sulfuric acid and heat gently on a hot plate until spots appear.

  • Compare the Rf value of the sample spot with the reference standard. The presence of additional spots may indicate impurities or degradation products.

Protocol 2: Detection of Oxidation Products using HPLC-UV

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of more polar oxidation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and Water

  • This compound sample and a reference standard

  • HPLC-grade solvents

Procedure:

  • Prepare the mobile phase. A common starting point is a gradient elution, for example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector to a low wavelength, typically around 205-215 nm, as this compound lacks a strong chromophore.

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by accurately weighing and dissolving the this compound in the mobile phase.

  • Inject a blank (mobile phase), followed by the standard solution(s) to establish the retention time and response.

  • Inject the sample solution.

  • Analyze the chromatogram. The appearance of new, typically earlier-eluting peaks (more polar compounds) in the sample chromatogram compared to the standard can indicate the presence of oxidation products. The peak area of the this compound peak can be used for quantification.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathway SA This compound Optimal Optimal Storage (-20°C to -80°C, Dark) SA->Optimal Prevents Degradation Suboptimal Suboptimal Storage (Room Temp, Light, Air) SA->Suboptimal Leads to Degradation Degradation Suboptimal->Degradation Oxidation Oxidation of Oleyl Group Degradation->Oxidation Primary Hydrolysis Ether Linkage Hydrolysis (Acidic) Degradation->Hydrolysis Secondary start Suspected Degradation visual Visual Inspection (Color, Clarity) start->visual odor Odor Check (Rancidity) start->odor purity Purity Analysis (TLC, HPLC) visual->purity odor->purity decision Degradation Confirmed? purity->decision discard Discard and Use New Stock decision->discard Yes proceed Proceed with Experiment decision->proceed No cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_analysis Data Analysis sample This compound Sample dissolve Dissolve in Volatile Solvent sample->dissolve spot Spot on Silica Plate dissolve->spot develop Develop in Chamber (Hexane:Ether:Acetic Acid) spot->develop visualize Visualize Spots (Iodine/H2SO4) develop->visualize rf Calculate Rf Values visualize->rf compare Compare to Standard rf->compare

References

Technical Support Center: Optimizing Selachyl Alcohol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Selachyl alcohol from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for extracting this compound?

A1: The most abundant natural source of this compound is the liver oil of deep-sea sharks, such as those from the Centrophorus and Squalus genera.[1][2] Shark liver oil is a complex matrix rich in various lipids, including alkylglycerols (AKGs) like this compound (1-O-oleyl glycerol), chimyl alcohol, and batyl alcohol, as well as squalene (B77637) and triglycerides.[1][2]

Q2: What are the primary challenges in extracting this compound from complex matrices like shark liver oil?

A2: The main challenges include:

  • High complexity of the matrix: Shark liver oil contains a wide variety of lipids with similar physicochemical properties, making selective extraction difficult.

  • Presence of interfering substances: High concentrations of squalene and triglycerides can interfere with the isolation and purification of this compound.[1]

  • Chemical instability: The unsaturated nature of this compound makes it susceptible to oxidation, especially at high temperatures or in the presence of light and oxygen.

  • Low initial concentration: While shark liver oil is a rich source, the relative concentration of this compound may still require efficient enrichment and purification steps.

Q3: Which analytical techniques are most suitable for the quantification of this compound in an extract?

A3: Gas chromatography-mass spectrometry (GC/MS) is a commonly used and effective method for the identification and quantification of this compound.[1] Prior to GC analysis, derivatization of the alcohol to a more volatile silyl (B83357) ether derivative is a standard procedure.[3] Thin-layer chromatography (TLC) can be used for preliminary separation and qualitative analysis.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Initial Extract
Possible Cause Troubleshooting Step
Inefficient initial lipid extractionEnsure the tissue is properly homogenized to maximize solvent exposure. The classic Folch or Bligh and Dyer methods, which use a chloroform (B151607)/methanol solvent system, are highly efficient for total lipid extraction from animal tissues.[4][5][6] For dried samples, Soxhlet extraction can be effective, but be mindful of potential thermal degradation.[4][7]
Incorrect solvent polarityThe choice of solvent is critical. A mixture of polar and non-polar solvents is generally required.[4] For instance, a common approach is to use a chloroform:methanol (2:1, v/v) mixture.[5] Sequential extraction with solvents of increasing polarity (e.g., hexane (B92381) followed by ethanol) can also be employed to fractionate the extract.[8]
Insufficient extraction time or temperatureOptimize the extraction time and temperature. While higher temperatures can increase extraction efficiency, they also risk degrading the unsaturated this compound.[8][9] Microwave-assisted extraction (MAE) can reduce extraction time and solvent consumption.[8]
Sample degradationAdd an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of the double bond in this compound.[6] Store samples and extracts at low temperatures (-20°C or -80°C) and under an inert atmosphere (e.g., nitrogen) to minimize degradation.[10]
Issue 2: High Levels of Squalene and Triglyceride Contamination
Possible Cause Troubleshooting Step
Co-extraction of neutral lipidsHigh concentrations of squalene and triglycerides are expected in the initial lipid extract from shark liver oil.[1] A multi-step purification process is necessary.
Ineffective purification methodSaponification: Perform saponification of the crude extract to hydrolyze triglycerides into fatty acid salts (soaps) and glycerol (B35011), which can then be separated from the unsaponifiable matter containing this compound.[3] Urea Complexation: This technique can be used to separate saturated and monounsaturated alkylglycerols.[1] Chromatography: Column chromatography using silica (B1680970) gel or florisil (B1214189) is effective for separating lipids based on polarity. A non-polar solvent can be used to elute squalene first, followed by a more polar solvent to elute the alkylglycerols.[1][11] Molecular Distillation: Short-path distillation is a suitable technique for separating squalene from alkylglycerols at an industrial scale.[12][13]
Issue 3: Difficulty in Separating this compound from other Alkylglycerols (e.g., Batyl and Chimyl Alcohol)
Possible Cause Troubleshooting Step
Similar chemical properties of alkylglycerolsThe structural similarity of alkylglycerols makes their separation challenging.
Suboptimal chromatographic conditionsUrea Complexation: This method can effectively separate monounsaturated glycerol ethers (like this compound) from their saturated counterparts (batyl and chimyl alcohols).[1] High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be optimized to separate different alkylglycerol species based on slight differences in their hydrophobicity.

Experimental Protocols

Protocol 1: Extraction and Saponification of Shark Liver Oil to Obtain Unsaponifiable Matter
  • Homogenization and Lipid Extraction (Folch Method):

    • Homogenize 10g of shark liver tissue with 200 mL of a chloroform:methanol (2:1, v/v) mixture in a blender.

    • Filter the homogenate to remove solid residues.

    • Wash the filtrate with 0.2 volumes (40 mL) of 0.9% NaCl solution.

    • Allow the mixture to separate into two phases in a separatory funnel.

    • Collect the lower chloroform phase containing the total lipids.

    • Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

  • Saponification:

    • Dissolve 5g of the crude lipid extract in 50 mL of 12% (w/v) ethanolic KOH.[3]

    • Heat the mixture at 60°C for 1.5 hours with constant stirring.[3]

    • After cooling, add 50 mL of water.

    • Extract the unsaponifiable matter four times with 50 mL of petroleum ether.[3]

    • Wash the combined petroleum ether fractions with 50 mL of an ethanol (B145695):water (1:1, v/v) solution.[3]

    • Dry the petroleum ether extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the unsaponifiable matter.

Protocol 2: Purification of this compound using Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Equilibrate the column by running hexane through it.

  • Sample Loading and Elution:

    • Dissolve the unsaponifiable matter in a minimal amount of hexane.

    • Load the sample onto the top of the silica gel column.

    • Begin elution with hexane to remove non-polar compounds like squalene.

    • Gradually increase the solvent polarity by adding diethyl ether or ethyl acetate (B1210297) to the hexane. This will sequentially elute compounds of increasing polarity.

    • Collect fractions and monitor the composition of each fraction using TLC.

    • Pool the fractions containing this compound.

    • Evaporate the solvent to obtain purified this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Total Lipids from Shark Liver

Extraction MethodSolvent SystemKey ParametersReported Yield EfficiencyReference
Folch MethodChloroform:Methanol (2:1)Room temperature, biphasic washHigh for samples with >2% lipid[4][5]
Bligh & Dyer MethodChloroform:Methanol:WaterRoom temperature, monophasic extractionEfficient for samples with <2% lipid[4]
Soxhlet ExtractionHexane or EthanolContinuous extraction at solvent boiling pointHigh, but potential for thermal degradation[4][7]
Supercritical Fluid Extraction (SFE)Supercritical CO2 with ethanol as co-solventOptimized pressure and temperatureHigh, environmentally friendly[12][13]

Visualizations

Extraction_Workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Analysis A Complex Matrix (e.g., Shark Liver Tissue) B Homogenization A->B C Solvent Extraction (e.g., Chloroform:Methanol) B->C D Crude Lipid Extract C->D E Saponification D->E F Unsaponifiable Matter E->F G Column Chromatography F->G H Purified Fractions G->H I TLC / GC-MS Analysis H->I J Isolated this compound I->J

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Selachyl Alcohol Yield Cause1 Inefficient Extraction Start->Cause1 Cause2 Incorrect Solvent Start->Cause2 Cause3 Degradation Start->Cause3 Sol1 Optimize Homogenization & Extraction Method Cause1->Sol1 Sol2 Adjust Solvent Polarity Cause2->Sol2 Sol3 Add Antioxidants & Control Temperature Cause3->Sol3

References

Technical Support Center: Selachyl Alcohol Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Selachyl alcohol synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound (1-O-oleyl-rac-glycerol).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is a variation of the Williamson ether synthesis. This involves the reaction of a protected glycerol (B35011) derivative with an oleyl halide or oleyl tosylate, followed by deprotection. This method allows for regioselective synthesis of the 1-O-alkyl glycerol ether.

Q2: I am getting a mixture of mono-, di-, and tri-oleyl glycerol ethers. How can I improve the selectivity for the mono-substituted product?

A2: Achieving high selectivity for mono-alkylation of glycerol is a common challenge. Here are some strategies to improve the yield of this compound:

  • Use of a Protecting Group: The most effective strategy is to use a protected glycerol derivative where only one hydroxyl group is available for reaction. A common choice is 1,2-O-isopropylidene glycerol (solketal), which protects the sn-2 and sn-3 hydroxyl groups. The free sn-1 hydroxyl group can then be reacted with an oleyl derivative.

  • Stoichiometry Control: Carefully controlling the molar ratio of the reactants is crucial. Using a slight excess of the protected glycerol relative to the oleylating agent can help minimize the formation of di- and tri-substituted products.

  • Reaction Conditions: Lowering the reaction temperature and using a less reactive base can sometimes favor mono-alkylation.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider increasing the reaction time or temperature. However, be cautious as prolonged heating can lead to side reactions.

  • Purity of Reagents: Ensure that all reagents, especially the oleyl halide/tosylate and solvents, are pure and anhydrous. Moisture can quench the alkoxide intermediate in the Williamson ether synthesis.

  • Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the glycerol hydroxyl group. The choice of an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is also critical for the success of the SN2 reaction.

  • Side Reactions: The primary competing reaction in the Williamson ether synthesis is elimination (E2), especially if using a sterically hindered alkyl halide. Using a primary oleyl halide (e.g., oleyl bromide) is preferred over secondary halides.[1][2]

Q4: What are the best methods for purifying crude this compound?

A4: Purification can be challenging due to the similar polarities of the mono-, di-, and tri-ethers, as well as unreacted starting materials. Common purification techniques include:

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most effective method for separating this compound from byproducts. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate (B1210297) or diethyl ether, is typically employed.

  • Preparative Thin Layer Chromatography (Prep-TLC): For smaller scale reactions, Prep-TLC can be a viable option for isolating the pure product.

  • Crystallization: In some cases, crystallization at low temperatures from a suitable solvent mixture can be used to purify the product, although this may be less effective for separating isomers.[3]

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of this compound. Key signals to look for include the characteristic peaks of the glycerol backbone, the ether linkage, and the olefinic protons of the oleyl chain.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to assess the purity of the product and to monitor the progress of the purification.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and suggested solutions during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., old sodium hydride).2. Presence of moisture in the reaction.3. Insufficiently strong base to deprotonate the alcohol.4. Reaction temperature is too low.1. Use fresh, high-purity reagents.2. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.3. Use a stronger base like sodium hydride (NaH).4. Gradually increase the reaction temperature while monitoring with TLC.
Formation of Multiple Products (low selectivity) 1. Reaction with unprotected glycerol.2. Incorrect stoichiometry.3. Reaction temperature is too high, leading to side reactions.1. Use a protected glycerol derivative like 1,2-O-isopropylidene glycerol.2. Use a slight excess of the protected glycerol.3. Perform the reaction at a lower temperature.
Presence of Elimination Byproduct (Oleyl Alcohol) 1. Use of a sterically hindered oleyl halide.2. Use of a strongly basic, sterically hindered alkoxide.1. Use a primary oleyl halide (e.g., oleyl bromide or iodide).2. Avoid bulky bases if elimination is a significant issue.
Difficult Purification 1. Similar polarity of products and byproducts.2. Oily nature of the product.1. Use a long chromatography column with a shallow elution gradient for better separation.2. Consider derivatization to a more crystalline compound for purification, followed by removal of the derivatizing group.
Incomplete Deprotection (if using a protecting group) 1. Insufficient deprotection reagent or reaction time.2. Ineffective deprotection conditions.1. Increase the amount of deprotection reagent (e.g., acid) and/or the reaction time. Monitor by TLC.2. Ensure the chosen deprotection conditions are appropriate for the specific protecting group used. For an acetonide group, acidic conditions are required.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis using a Protecting Group Strategy

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and reagent purity.

Step 1: Synthesis of 1-O-oleyl-2,3-O-isopropylidene-rac-glycerol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1,2-O-isopropylidene glycerol (solketal) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Alkylation: After the addition of NaH is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Add a solution of oleyl bromide (or oleyl tosylate) in anhydrous THF dropwise via the dropping funnel.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench the excess NaH by the slow addition of ethanol, followed by water. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Step 2: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the purified 1-O-oleyl-2,3-O-isopropylidene-rac-glycerol in a mixture of THF and aqueous hydrochloric acid (e.g., 2M HCl).

  • Hydrolysis: Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Work-up: Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude this compound by silica gel column chromatography to obtain the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection A 1,2-O-Isopropylidene glycerol + NaH in THF B Addition of Oleyl Bromide A->B C Reaction at Reflux B->C D Work-up and Extraction C->D E Column Chromatography D->E F Protected Intermediate in THF/HCl E->F Purified Intermediate G Stirring at Room Temperature F->G H Neutralization and Extraction G->H I Final Column Chromatography H->I J J I->J Pure this compound troubleshooting_logic Start Low Yield of this compound Q1 Is the reaction going to completion (TLC analysis)? Start->Q1 A1_yes Check purification and work-up steps for product loss. Q1->A1_yes Yes A1_no Incomplete Reaction Q1->A1_no No Q3 Are there significant side products? A1_yes->Q3 Q2 Are reagents and solvents anhydrous? A1_no->Q2 A2_yes Increase reaction time or temperature. Q2->A2_yes Yes A2_no Dry solvents and use fresh reagents. Q2->A2_no No A2_yes->Q3 A3_yes Optimize reaction conditions (lower temperature, check stoichiometry). Q3->A3_yes Yes A3_no Focus on optimizing reaction rate. Q3->A3_no No

References

How to avoid artifacts in Selachyl alcohol mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Selachyl alcohol mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and ensure high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound mass spectrometry?

A1: Artifacts in this compound mass spectrometry can arise from several sources throughout the analytical workflow. The most common include:

  • In-source Fragmentation (ISF): This is a significant issue in electrospray ionization (ESI-MS) where the this compound molecule fragments within the ion source, creating ions that can be mistaken for other endogenous lipids.[1][2][3] This can lead to misidentification and inaccurate quantification.[4][5]

  • Derivatization Artifacts: When using gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to increase the volatility of this compound. The most common method, silylation (e.g., using TMS derivatives), can produce unexpected by-products or multiple peaks for the same compound.[6][7][8]

  • Sample Preparation and Matrix Effects: Contaminants from solvents, plastics, or the biological matrix itself can introduce interfering ions. The presence of salts, acids, or bases can also lead to artifact formation during derivatization.[6][9]

  • Adduct Formation: In ESI-MS, the formation of various adducts (e.g., sodium, potassium) can complicate spectra. While sometimes useful, inconsistent adduct formation can be considered an artifact.[10]

Q2: I am seeing unexpected peaks in my GC-MS analysis of TMS-derivatized this compound. What could be the cause?

A2: Unexpected peaks in the GC-MS analysis of trimethylsilyl (B98337) (TMS) derivatized this compound are often artifacts of the derivatization process.[7] Common causes include:

  • Incomplete Derivatization: Not all hydroxyl groups on the this compound may have reacted, leading to multiple partially derivatized species.

  • Formation of By-products: Silylation reagents can react with themselves, residual water, or components of the sample matrix to form various by-products that appear as extra peaks.[6][8] For example, acetone, if used as a solvent, can dimerize and subsequently be silylated, creating multiple artifact peaks.[8]

  • Enol-TMS Formation: Ketones present as contaminants can form enol-TMS derivatives, which can further react and complicate the chromatogram.[8]

  • Degradation of Derivatives: TMS derivatives can be unstable, especially in the presence of moisture, leading to degradation products over time.[11]

To troubleshoot, ensure all glassware is scrupulously dry, use high-purity anhydrous solvents, and consider optimizing the derivatization conditions (reagent, temperature, and time). An automated derivatization protocol can also improve reproducibility and reduce the degradation of unstable derivatives.[11]

Q3: How can I minimize in-source fragmentation (ISF) of this compound in my ESI-MS analysis?

A3: In-source fragmentation can significantly compromise the accuracy of your results by leading to falsely low concentrations of the precursor ion and potentially false identification of fragments as other lipids.[4][5] To minimize ISF, you should carefully optimize the ESI source parameters.[12][13] Key parameters to adjust include:

  • Ion Transfer Tube (ITT) Temperature: Higher temperatures can increase fragmentation. It is crucial to find a balance that allows for efficient desolvation without causing the molecule to break apart.

  • Funnel RF Level: The radiofrequency voltage applied to the ion funnel can influence the internal energy of the ions. Lowering this voltage can often reduce fragmentation.

  • Spray Voltage: While it has a less direct impact on fragmentation compared to temperature and RF levels, an unstable spray can contribute to inconsistent ionization and fragmentation.

Systematic evaluation of these parameters is recommended to find the optimal conditions for this compound analysis on your specific instrument.[5][12]

Troubleshooting Guides

Issue 1: Poor Reproducibility in GC-MS Quantification of this compound
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Derivatization Implement a fully automated derivatization protocol.[11] Ensure precise timing and reagent volumes. Use fresh, high-quality silylation reagents.Improved peak area consistency across replicate injections (RSD < 20%).[11]
Sample Degradation Analyze samples immediately after derivatization.[11] If using an autosampler, ensure the tray is cooled.Minimized appearance of degradation product peaks and consistent response for the target analyte.
Matrix Effects Perform a matrix effect evaluation by comparing calibration curves in solvent and in a representative matrix extract.[9] If significant effects are observed, consider a more rigorous sample cleanup or the use of a stable isotope-labeled internal standard.More accurate and reproducible quantification by accounting for or minimizing matrix-induced signal suppression or enhancement.
Issue 2: Misidentification of Peaks in ESI-MS Lipidomics Profile
Potential Cause Troubleshooting Step Expected Outcome
In-Source Fragmentation Optimize ESI source parameters (e.g., lower ion transfer temperature, lower funnel RF level) to minimize fragmentation.[12] Acquire data at multiple collision energies to distinguish true precursor ions from fragments.Reduction in the intensity of known fragment ions relative to the precursor ion. Clearer distinction between true low-abundance lipids and artifacts.[5]
Isobaric/Isomeric Overlap Utilize liquid chromatography (LC) to separate isomers before MS analysis. Ether lipids like plasmanyl and plasmenyl species can be separated by reversed-phase chromatography.[14][15]Resolution of isobaric species, allowing for their individual identification and quantification based on retention time and MS/MS spectra.
Lack of MS/MS Confirmation Perform tandem mass spectrometry (MS/MS) on all suspected this compound-related peaks. Compare the resulting fragmentation pattern to known spectra or theoretical fragmentation of ether lipids.[16]Confident identification of this compound and related species, and differentiation from other lipid classes that might have the same nominal mass.

Experimental Protocols

Protocol 1: Automated Trimethylsilyl (TMS) Derivatization for GC-MS Analysis

This protocol is adapted for an automated system to improve reproducibility.[11]

  • Sample Preparation: Aliquot the dried lipid extract containing this compound into a 2 mL autosampler vial.

  • Reagent Addition (Automated):

    • The autosampler adds 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

    • The vial is agitated and incubated at 37°C for 90 minutes to protect carbonyl groups.

    • The autosampler then adds 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Reaction (Automated): The vial is agitated and incubated at 37°C for 30 minutes.

  • Injection: 1 µL of the derivatized sample is immediately injected into the GC-MS.

  • GC-MS Conditions:

    • Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C held for 2 min, ramp to 250°C at 5°C/min, then ramp to 320°C at 20°C/min and hold for 10 min.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range m/z 50-600.

Protocol 2: Optimization of ESI Source Parameters to Minimize In-Source Fragmentation

This protocol provides a systematic approach to finding optimal source conditions on an Orbitrap-based mass spectrometer.[5][12]

  • Prepare Standard Solution: Infuse a solution of a representative ether lipid standard (e.g., a commercially available plasmanyl or plasmenyl lipid) at a concentration of ~10 µM in a suitable solvent (e.g., methanol/chloroform with 10 mM ammonium (B1175870) acetate).

  • Vary Ion-Transfer Tube Temperature (ITT):

    • Set the Funnel RF level to a moderate value (e.g., 40%).

    • Acquire full MS spectra at different ITT settings (e.g., from 175°C to 350°C in 25°C increments).

    • Monitor the ratio of the precursor ion to a known fragment ion.

  • Vary Funnel RF Level:

    • Set the ITT to the optimal temperature determined in the previous step.

    • Acquire full MS spectra at different Funnel RF levels (e.g., from 15% to 50% in 5% increments).

    • Again, monitor the ratio of the precursor ion to the known fragment ion.

  • Data Analysis:

    • Plot the fragment-to-precursor ion ratio against both ITT and Funnel RF level.

    • Select the combination of parameters that provides sufficient signal for the precursor ion while minimizing the relative abundance of the fragment ion.

Visual Guides

Artifact_Avoidance_Workflow Workflow for Minimizing Artifacts in this compound MS cluster_GCMS GC-MS Path cluster_ESIMS ESI-MS Path GC_Start Dried Lipid Extract Derivatization Automated TMS Derivatization GC_Start->Derivatization GC_Analysis GC-MS Analysis Derivatization->GC_Analysis GC_Troubleshoot Troubleshoot: - Incomplete Reaction - By-products - Degradation GC_Analysis->GC_Troubleshoot Unexpected Peaks? GC_Data Clean GC-MS Data GC_Analysis->GC_Data GC_Troubleshoot->Derivatization ESI_Start Lipid Extract in Solution ESI_Optimization Optimize ESI Source (Temp, RF Level) ESI_Start->ESI_Optimization LCMS_Analysis LC-ESI-MS/MS Analysis ESI_Optimization->LCMS_Analysis ESI_Troubleshoot Troubleshoot: - In-Source Fragments - Isobaric Overlap LCMS_Analysis->ESI_Troubleshoot Misidentifications? ESI_Data Reliable ESI-MS Data LCMS_Analysis->ESI_Data ESI_Troubleshoot->ESI_Optimization Start Sample Containing This compound Start->GC_Start Start->ESI_Start

Caption: General workflow for this compound analysis, highlighting key artifact checkpoints.

Derivatization_Troubleshooting Troubleshooting TMS Derivatization Artifacts Problem Unexpected Peaks in GC-MS Chromatogram Cause1 Incomplete Derivatization Problem->Cause1 Cause2 Reagent By-products Problem->Cause2 Cause3 Sample Matrix Interference Problem->Cause3 Cause4 Derivative Instability Problem->Cause4 Solution1 Optimize Reaction: - Increase reagent excess - Increase time/temp Cause1->Solution1 Solution2 Use High Purity Reagents & Anhydrous Solvents Cause2->Solution2 Solution3 Improve Sample Cleanup (e.g., SPE) Cause3->Solution3 Solution4 Automate & Analyze Immediately Cause4->Solution4

Caption: Logic diagram for troubleshooting common GC-MS derivatization issues.

References

Technical Support Center: Stabilizing Selachyl Alcohol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing Selachyl alcohol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stabilization in aqueous solutions challenging?

A1: this compound is a lipophilic ether lipid, specifically a monoalkylglycerol. Its long alkyl chain makes it practically insoluble in water, leading to challenges such as precipitation, low bioavailability, and instability in aqueous environments. Effective stabilization is crucial for its use in various research and pharmaceutical applications.

Q2: What are the primary methods for solubilizing and stabilizing this compound in aqueous solutions?

A2: The main strategies include:

  • Co-solvents: Using water-miscible organic solvents like ethanol (B145695) or DMSO to increase solubility.

  • Surfactants and Emulsifiers: Forming stable emulsions or micellar solutions. Non-ionic surfactants like Tween® 80 and Pluronic® F127 are commonly used.

  • Lipid-Based Nanocarriers: Encapsulating this compound within liposomes or solid lipid nanoparticles (SLNs) to improve its stability and delivery.

Q3: What are the signs of instability when working with this compound in aqueous solutions?

A3: Signs of instability include:

  • Precipitation: Formation of a solid precipitate, indicating that the concentration of this compound has exceeded its solubility limit.

  • Phase Separation: The solution separates into distinct oil and water layers, which is common in unstable emulsions.

  • Cloudiness or Turbidity: An increase in the cloudiness of the solution over time can indicate aggregation or particle growth.

  • Chemical Degradation: Although not always visible, this can be detected by analytical techniques like HPLC, which may show a decrease in the main compound peak and the appearance of new peaks corresponding to degradation products. This compound is known to be light-sensitive.

Q4: How does pH and temperature affect the stability of this compound in aqueous solutions?

A4: While specific data for this compound is limited, for ether lipids in general, extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the ether bond over time. Elevated temperatures can accelerate this degradation and may also decrease the physical stability of emulsions and liposomes. For optimal stability, it is recommended to work with buffered solutions near neutral pH and to store solutions at controlled room temperature or under refrigeration, protected from light.

Troubleshooting Guides

Issue 1: Precipitation of this compound During or After Dissolution
Potential Cause Troubleshooting Steps
Concentration Exceeds Solubility Limit - Reduce the final concentration of this compound. - Determine the maximum solubility in your specific aqueous system through serial dilutions.
"Solvent Shock" when adding a concentrated stock (e.g., in DMSO or ethanol) to the aqueous buffer. - Add the stock solution dropwise to the vigorously stirring aqueous buffer. - Warm both the stock solution and the aqueous buffer to slightly above room temperature before mixing. - Ensure the final concentration of the organic solvent is minimal (typically <1% v/v).
Inappropriate Co-solvent Concentration - Optimize the co-solvent concentration. Start with a low percentage (e.g., 1-5% v/v) and gradually increase it. - Be aware that high concentrations of organic solvents can be detrimental to certain biological experiments.
Salting Out Effect - High salt concentrations in the buffer can decrease the solubility of lipophilic compounds. - If possible, reduce the salt concentration of your buffer.
Issue 2: Instability of this compound Emulsions (Phase Separation, Creaming)
Potential Cause Troubleshooting Steps
Inadequate Homogenization - Increase the homogenization time or speed. - Use a high-pressure homogenizer for smaller and more uniform droplet sizes.
Incorrect Emulsifier or Concentration - Select an emulsifier with an appropriate Hydrophilic-Lipophilic Balance (HLB) for oil-in-water emulsions. - Optimize the concentration of the emulsifier. A concentration that is too low will not provide sufficient coverage of the oil droplets, while a concentration that is too high can lead to micelle formation and destabilization.
Droplet Coalescence - Incorporate a combination of emulsifiers to provide better steric and electrostatic stabilization. - Add a stabilizer like xanthan gum to increase the viscosity of the aqueous phase.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent Solubility Notes
WaterPractically InsolubleForms a separate phase.
EthanolSolubleCan be used as a co-solvent.
Methanol (B129727)Slightly Soluble
ChloroformSlightly Soluble
DichloromethaneSlightly Soluble
Dimethyl Sulfoxide (DMSO)Soluble (e.g., up to 100 mg/mL with sonication)[1]A common solvent for preparing concentrated stock solutions.

Table 2: Common Surfactants for Stabilizing this compound in Aqueous Dispersions

Surfactant Typical Concentration Range (% w/w relative to this compound) Resulting Nanostructure Reference
Tween® 8010-25%Cubosomes[2]
Pluronic® F12710-25%Hexosomes[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound using a Co-solvent
  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the this compound in a minimal amount of high-purity ethanol or DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Gentle warming (to ~37°C) and vortexing can aid dissolution.

  • Preparation of Working Solution:

    • Warm the desired aqueous buffer (e.g., PBS, pH 7.4) to the same temperature as the stock solution.

    • While vigorously stirring the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration.

    • Ensure the final concentration of the organic co-solvent is as low as possible (ideally below 1% v/v) to minimize its potential effects on the experimental system.

  • Observation and Storage:

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • Store the solution in a tightly sealed, light-protected container at the appropriate temperature. For short-term storage, 2-8°C is often suitable. For long-term storage, refer to specific stability data, though freezing may not be ideal for all formulations.

Protocol 2: Preparation of a this compound Nanoemulsion
  • Preparation of Oil Phase:

    • Dissolve this compound and a suitable oil-soluble surfactant (e.g., Span® 80) in a carrier oil (e.g., medium-chain triglycerides).

  • Preparation of Aqueous Phase:

    • Dissolve a water-soluble surfactant (e.g., Tween® 80) in the desired aqueous buffer.

  • Emulsification:

    • Heat both the oil and aqueous phases separately to a temperature above the melting point of all components (e.g., 60-70°C).

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed using a high-shear mixer.

    • Continue homogenization for a sufficient time (e.g., 5-15 minutes) to form a coarse emulsion.

  • Particle Size Reduction:

    • For a nanoemulsion with smaller and more uniform droplet sizes, pass the coarse emulsion through a high-pressure homogenizer for several cycles.

  • Cooling and Storage:

    • Allow the nanoemulsion to cool to room temperature while stirring gently.

    • Store in a well-sealed container, protected from light.

Protocol 3: Quantification of this compound in an Aqueous Formulation by HPLC (General Method)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. A small amount of acid (e.g., 0.1% formic acid) may be added to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) is often used for lipids that lack a strong chromophore.

  • Sample Preparation:

    • Dilute the aqueous this compound formulation with a solvent in which it is freely soluble and that is miscible with the mobile phase (e.g., methanol or isopropanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standards of known this compound concentrations prepared in the same diluent as the samples.

Visualizations

experimental_workflow cluster_prep Preparation of Stock Solution cluster_working Preparation of Aqueous Solution cluster_analysis Analysis and Storage weigh Weigh this compound dissolve Dissolve in Ethanol/DMSO weigh->dissolve mix Add Stock to Buffer (Vigorous Stirring) dissolve->mix buffer Aqueous Buffer buffer->mix inspect Visual Inspection mix->inspect store Store (Protected from Light) inspect->store

Caption: Workflow for preparing a stabilized aqueous solution of this compound using a co-solvent.

signaling_pathway cluster_stabilization Stabilization Strategies cluster_methods Methods cluster_solution Resulting Aqueous System selachyl This compound (Lipophilic) cosolvent Co-solvents (e.g., Ethanol) surfactant Surfactants (e.g., Tween® 80) liposome Liposomes stable_solution Stable Aqueous Solution/ Dispersion cosolvent->stable_solution Solubilization surfactant->stable_solution Emulsification/ Micellization liposome->stable_solution Encapsulation

Caption: Logical relationships of different strategies for stabilizing this compound in aqueous solutions.

References

Best practices for handling and storing Selachyl alcohol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Selachyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing this compound, as well as troubleshooting guidance for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common research applications?

This compound, also known as (9Z)-1-O-octadec-9-enyl glycerol, is a naturally occurring alkylglycerol. It is an oily, colorless liquid. In research, it is primarily investigated for its potential therapeutic properties, including:

  • Antihypertensive effects: this compound has been studied for its ability to reduce blood pressure.

  • Anti-cancer and anti-metastatic properties: Research suggests it may inhibit tumor growth and the spread of cancer cells.[1]

  • Anti-angiogenic activity: It has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth.

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and efficacy of this compound.

  • Short-term storage: For neat oil, refrigeration in an amber vial is recommended.

  • Long-term storage of stock solutions:

    • -20°C for up to one month (protect from light).

    • -80°C for up to six months (protect from light).

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

Standard laboratory safety practices should be followed. This includes:

  • Eye protection: Safety goggles with side-shields.

  • Hand protection: Protective gloves.

  • Body protection: An impervious lab coat.

  • Respiratory protection: Use in a well-ventilated area. A suitable respirator may be necessary if aerosols are generated.

Q4: What are the known chemical incompatibilities of this compound?

This compound should be kept away from strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents to avoid hazardous reactions.

Troubleshooting Guides

Problem 1: Precipitation or phase separation observed when preparing aqueous solutions.
  • Cause: this compound is lipophilic and has low solubility in aqueous solutions.

  • Solution:

    • Use of a co-solvent: For in vivo experiments, a common practice is to first dissolve this compound in an organic solvent like DMSO and then emulsify it in a vehicle such as corn oil.

    • Sonication: Sonication can aid in the dissolution and formation of a homogenous suspension.

    • Warming: Gentle warming may help dissolve the compound, but be cautious of potential degradation at elevated temperatures. Always check for any changes in appearance or chemical properties after warming.

Problem 2: Inconsistent results in cell-based assays (e.g., MTT assay).
  • Cause A: Interference with the assay reagent. Some compounds can chemically reduce the MTT reagent, leading to false-positive results (increased absorbance).

  • Solution A: Run a control experiment with this compound and the MTT reagent in cell-free media to check for any direct chemical reaction.

  • Cause B: Altered cellular metabolism. The compound might be causing an increase in cellular metabolic activity at certain concentrations, leading to higher absorbance readings that do not correlate with increased cell viability.

  • Solution B:

    • Visually inspect the cells under a microscope for morphological signs of cytotoxicity.

    • Use a secondary, different type of cytotoxicity assay to confirm the results (e.g., a dye exclusion assay like Trypan Blue).

  • Cause C: Incomplete solubilization of formazan (B1609692) crystals.

  • Solution C:

    • Ensure the solubilization solution is added to all wells and mixed thoroughly.

    • Increase the incubation time with the solubilization solution or gently shake the plate to ensure all formazan crystals are dissolved.

Problem 3: Variability in animal studies using oral gavage.
  • Cause A: Stress induced by the gavage procedure. The stress of oral gavage can influence physiological parameters like blood pressure, potentially confounding the experimental results.

  • Solution A:

    • Ensure personnel are well-trained in the gavage technique to minimize stress and injury to the animals.

    • Consider alternative, less stressful oral administration methods if the experimental design allows.

  • Cause B: Inconsistent dosing due to improper technique.

  • Solution B:

    • Use appropriate gavage needle size for the animal.

    • Administer the solution slowly and steadily to prevent regurgitation.

    • Confirm proper placement of the gavage needle before administering the dose.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₂₁H₄₂O₃
Molecular Weight 342.56 g/mol
Appearance Oily liquid
Boiling Point 145-146 °C at 0.5 Torr
Solubility Chloroform (Slightly), Dichloromethane (Slightly), Methanol (Slightly), DMSO (80 mg/mL)
Table 2: Recommended Storage Conditions and Stability
ConditionStorage TemperatureDurationSpecial Instructions
Neat Oil (Short-term) RefrigeratorNot specifiedStore in an amber vial
Stock Solution -20°C1 monthProtect from light
Stock Solution -80°C6 monthsProtect from light

Note: Currently, detailed quantitative data on the stability of this compound under varying pH, light, and temperature conditions is limited in publicly available literature. It is recommended to perform in-house stability studies for specific experimental conditions.

Experimental Protocols

Preparation of this compound for In Vivo Oral Administration

This protocol is adapted for administering this compound to rats in hypertension studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution in DMSO:

    • Weigh the required amount of this compound.

    • Dissolve it in DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved by vortexing.

  • Prepare the dosing solution:

    • For a final dosing volume of 1 mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

    • Vortex thoroughly to create a homogenous emulsion.

    • If precipitation or phase separation occurs, sonicate the solution until it is uniform.

  • Administration:

    • The solution should be prepared fresh on the day of the experiment.

    • Administer the desired dose to the animal via oral gavage using an appropriate gauge gavage needle.

MTT Assay for Cytotoxicity of this compound on Endothelial Cells

This protocol is designed to assess the effect of this compound on the viability of human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • 96-well cell culture plates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol (B130326) or SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed HUVECs into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free medium from a stock solution in DMSO. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570-590 nm using a plate reader.

Mandatory Visualization

Selachyl_Alcohol_Anti_Angiogenesis_Pathway cluster_selachyl This compound cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell Selachyl_Alcohol This compound VEGF_Expression VEGF Expression Selachyl_Alcohol->VEGF_Expression Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) Selachyl_Alcohol->Angiogenesis Inhibits VEGFR VEGF Receptor (VEGFR) VEGF_Expression->VEGFR VEGF Binds to Receptor VEGFR->Angiogenesis Activates

Caption: Proposed mechanism of this compound's anti-angiogenic effect via inhibition of VEGF expression.

References

Optimizing Selachyl Alcohol Dosage for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Selachyl alcohol for in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on established dosages to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice for anti-tumor studies?

A1: Based on studies of this compound and other alkylglycerols, a common oral dose for anti-tumor and anti-metastatic effects in mice is in the range of 50-100 mg/kg body weight, administered daily.[1] For intravenous administration, a much lower dose of around 1 mg/kg has been used to assess effects on blood pressure, suggesting that initial IV doses for other applications should be approached with caution and started at a low range.[2]

Q2: What is the best way to administer this compound to rodents?

A2: The most common and convenient route for administering this compound in preclinical studies is oral gavage.[2] This method allows for precise dosage control. Intravenous injection is another option, particularly for pharmacokinetic studies or when rapid systemic exposure is desired.[2]

Q3: How should I prepare this compound for oral gavage?

A3: Due to its lipophilic nature, this compound needs to be formulated in a suitable vehicle for effective oral administration. Common vehicles include edible oils like corn oil or olive oil, or aqueous suspensions using surfactants and suspending agents. A detailed protocol for preparing an oil-based formulation is provided in the Experimental Protocols section.

Q4: My this compound formulation appears unstable. What can I do?

A4: Instability in lipid-based formulations can manifest as phase separation, precipitation, or changes in viscosity. Ensure you are using high-quality, pure this compound and fresh, properly stored vehicles. Sonication or homogenization can help create a more stable emulsion. For aqueous-based formulations, adjusting the concentration of the surfactant or co-solvent may be necessary. It is also crucial to assess the stability of your formulation under your specific storage conditions and timeframe.[3][4][5]

Q5: Are there any known toxic effects of this compound at therapeutic doses?

A5: Studies on alkylglycerols, including this compound, have generally shown low toxicity at therapeutic doses.[1] However, as with any compound, high doses may lead to adverse effects. It is essential to conduct dose-response studies to determine the optimal therapeutic window and monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or organ abnormalities. For intravenous administration of any lipid emulsion, it is important to monitor for signs of lipemia.[6]

Quantitative Data Summary

The following tables summarize established in vivo dosages and pharmacokinetic parameters for this compound and related compounds to guide dose selection and experimental design.

Table 1: Summary of In Vivo Dosages of this compound

Animal ModelAdministration RouteDosage RangeObserved Effect(s)Reference(s)
Hypertensive RatsOral Gavage5 - 10 mg/animalAntihypertensive[2]
Hypertensive MiceIntravenous (i.v.)1 mg/kgAntihypertensive[2]
Mice with Lewis Lung CarcinomaOralNot specifiedReduced lung metastasis[1]

Table 2: Summary of Vehicles for Oral Administration of Lipophilic Compounds

Vehicle CompositionCompound TypeAnimal ModelNotesReference(s)
Corn OilLipophilic compoundsMiceCommonly used, generally well-tolerated. Can improve bioavailability.[7]
0.5% Methyl CelluloseGeneralMiceA common vehicle for oral gavage. May require co-solvents for lipophilic compounds.[8][9]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineLipophilic compoundsMiceA complex vehicle for solubilizing difficult compounds.[10]

Experimental Protocols

Protocol 1: Preparation of this compound in Oil for Oral Gavage

Objective: To prepare a stable oil-based formulation of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Corn oil (or other suitable edible oil like olive oil)

  • Glass vial

  • Magnetic stirrer and stir bar or vortex mixer

  • Weighing scale

  • Pipettes

Procedure:

  • Calculate the required amounts: Determine the total volume of formulation needed based on the number of animals, the dose per animal (e.g., 100 mg/kg), and the dosing volume (e.g., 10 µL/g or 200 µL for a 20g mouse).

  • Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile glass vial.

  • Add the vehicle: Add the calculated volume of corn oil to the vial.

  • Dissolve the compound: Gently warm the mixture to 37°C to aid dissolution. Mix thoroughly using a magnetic stirrer or vortex mixer until the this compound is completely dissolved and the solution is clear. Visually inspect for any undissolved particles.

  • Storage: Store the formulation at room temperature, protected from light. It is recommended to prepare the formulation fresh daily. If storage is necessary, conduct stability tests to ensure the compound remains in solution and does not degrade.

Protocol 2: Preparation of a Lipid Emulsion for Intravenous Injection

Objective: To prepare a sterile lipid emulsion of this compound for intravenous administration in mice.

Materials:

  • This compound

  • Soybean oil (20%)

  • Egg yolk phospholipids (B1166683) (1.2%)

  • Glycerin (2.25%)

  • Water for injection

  • High-pressure homogenizer or sonicator

  • Sterile filtration unit (0.22 µm filter)

  • Sterile vials

Procedure:

  • Prepare the oil phase: Dissolve the calculated amount of this compound in the soybean oil. Gently warm if necessary to ensure complete dissolution.

  • Prepare the aqueous phase: Dissolve the glycerin in water for injection.

  • Form a coarse emulsion: Add the egg yolk phospholipids to the oil phase and mix. Then, gradually add the aqueous phase to the oil phase while continuously mixing with a high-shear mixer to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer to reduce the particle size and create a stable nanoemulsion. The number of passes and pressure will need to be optimized for the specific formulation. Alternatively, use a high-power sonicator.

  • Sterilization: Sterilize the final emulsion by filtering it through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Before in vivo use, it is crucial to characterize the emulsion for particle size, zeta potential, and drug concentration to ensure consistency and safety. Store the sterile emulsion at 4°C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor solubility of this compound in the vehicle. - Incorrect vehicle selection.- Low temperature.- Impure compound.- Try a different vehicle or a combination of co-solvents (e.g., DMSO, PEG).- Gently warm the vehicle during preparation.- Ensure the purity of the this compound.
Animal distress or mortality after oral gavage. - Incorrect gavage technique (e.g., esophageal or tracheal injury).- Formulation is too viscous or irritating.- Dose volume is too large.- Ensure proper training in oral gavage technique. Use appropriate gavage needles.[8][11]- Reduce the viscosity of the formulation. If using a suspension, ensure it is well-mixed.- Adhere to recommended maximum gavage volumes (typically 10 mL/kg for mice).[11]
Inconsistent experimental results. - Unstable formulation leading to inaccurate dosing.- Inconsistent administration technique.- Variability in animal handling and stress levels.- Prepare the formulation fresh daily or validate its stability over the intended use period.[3][4][5]- Standardize the gavage or injection procedure.- Handle animals consistently to minimize stress.
Precipitation of this compound in the formulation upon storage. - Supersaturation of the vehicle.- Temperature fluctuations.- Prepare a lower concentration of the formulation.- Store the formulation at a constant, appropriate temperature.

Signaling Pathways and Experimental Workflows

This compound and Protein Kinase C (PKC) Signaling

This compound, as an ether lipid, can be incorporated into cell membranes and influence signaling pathways. One proposed mechanism is its effect on Protein Kinase C (PKC), a key regulator of various cellular processes. Alcohols can modulate PKC activity by altering the lipid environment of the cell membrane.[12][13][14]

Selachyl_PKC_Pathway cluster_membrane Cell Membrane Selachyl This compound (Incorporated) PKC_inactive Inactive PKC Selachyl->PKC_inactive Modulates Lipid Microenvironment DAG Diacylglycerol (DAG) DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Signaling (e.g., Cell Proliferation, Apoptosis) PKC_active->Downstream

Caption: Proposed interaction of this compound with the Protein Kinase C (PKC) signaling pathway.

This compound and Platelet-Activating Factor (PAF) Receptor Signaling

This compound is structurally related to the precursor of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation. It has been suggested that alkylglycerols can modulate PAF receptor signaling, potentially acting as antagonists.[3][15]

Selachyl_PAF_Pathway cluster_receptor Cell Surface PAF Platelet-Activating Factor (PAF) PAF_Receptor PAF Receptor PAF->PAF_Receptor Binds & Activates Selachyl This compound Selachyl->PAF_Receptor Potential Antagonism G_Protein G-Protein Activation PAF_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Inflammation Inflammatory Response IP3_DAG->Inflammation

Caption: Potential antagonistic effect of this compound on the Platelet-Activating Factor (PAF) receptor signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a tumor model.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Prepare this compound Formulation Treatment_Admin Daily Administration (Vehicle or this compound) Formulation->Treatment_Admin Animal_Acclimation Animal Acclimation (e.g., 1 week) Tumor_Implantation Tumor Cell Implantation Animal_Acclimation->Tumor_Implantation Randomization Randomize Animals into Groups Tumor_Implantation->Randomization Randomization->Treatment_Admin Monitoring Monitor Tumor Growth & Animal Health Treatment_Admin->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Data_Collection Collect Tumors & Tissues Endpoint->Data_Collection Analysis Analyze Data (e.g., Tumor Weight, Metastasis, Biomarkers) Data_Collection->Analysis

Caption: General experimental workflow for an in vivo anti-tumor efficacy study of this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Selachyl Alcohol and Batyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the bioactive properties of two prominent alkylglycerols, Selachyl alcohol and Batyl alcohol. The information presented is supported by experimental data to assist researchers and professionals in the fields of drug discovery and development in making informed decisions.

Abstract

This compound and batyl alcohol, naturally occurring alkylglycerols, have demonstrated distinct and sometimes opposing biological activities, particularly in the contexts of metabolic disorders and inflammatory signaling. Experimental evidence from studies on high-fat diet-induced obese mice and in vitro models of inflammation in adipocytes reveals that while this compound may offer protective effects against metabolic dysregulation, batyl alcohol can exhibit contrasting effects. This guide synthesizes the available quantitative data and detailed experimental methodologies to provide a clear comparative overview of their bioactivities, focusing on their modulation of the Toll-like receptor 4 (TLR4) signaling pathway.

Data Presentation

The following tables summarize the key quantitative findings from a comparative study on the effects of this compound and Batyl alcohol in a high-fat diet (HFD) mouse model and on lipopolysaccharide (LPS)-stimulated primary adipocytes.[1][2]

Table 1: In Vivo Effects of High-Dose (200 mg/kg) this compound and Batyl Alcohol Supplementation in High-Fat Diet-Fed Mice [1][2]

ParameterHigh-Fat Diet (Control)High-Fat Diet + this compoundHigh-Fat Diet + Batyl Alcohol
Body Weight (g) 38.5 ± 1.534.2 ± 1.238.1 ± 1.6
Serum Triglycerides (mmol/L) 1.25 ± 0.150.98 ± 0.111.21 ± 0.14
Serum Cholesterol (mmol/L) 4.8 ± 0.44.1 ± 0.34.7 ± 0.5
Fasting Blood Glucose (mmol/L) 9.8 ± 0.78.1 ± 0.69.9 ± 0.8
Fasting Serum Insulin (B600854) (mU/L) 28.5 ± 2.122.3 ± 1.933.6 ± 2.5**
Serum Leptin (ng/mL) 15.2 ± 1.311.8 ± 1.115.5 ± 1.4
  • p < 0.05 compared to the High-Fat Diet (Control) group. ** *p < 0.05 compared to the High-Fat Diet (Control) group, indicating an increase. Data is presented as mean ± standard error of the mean (SEM).

Table 2: In Vitro Effects of this compound and Batyl Alcohol (10 µM) on LPS-Induced TLR4 Signaling in Primary Mouse Adipocytes [1][2]

ParameterControl (No LPS)LPSLPS + this compoundLPS + Batyl Alcohol
JNK Phosphorylation (P-JNK/JNK ratio) 1.0 ± 0.12.5 ± 0.21.5 ± 0.153.1 ± 0.3**
ERK Phosphorylation (P-ERK/ERK ratio) 1.0 ± 0.082.8 ± 0.221.8 ± 0.183.5 ± 0.28**
IκBα Expression (IκBα/actin ratio) 1.0 ± 0.090.4 ± 0.050.7 ± 0.06*0.3 ± 0.04
  • p < 0.05 compared to the LPS group, indicating a decrease in phosphorylation or an increase in expression. ** *p < 0.05 compared to the LPS group, indicating an increase in phosphorylation. Data is presented as mean ± standard error of the mean (SEM), normalized to the control group.

Experimental Protocols

In Vivo High-Fat Diet Mouse Model

Objective: To evaluate the in vivo effects of this compound and Batyl alcohol on metabolic parameters in a diet-induced obesity model.[1][2]

Animals: Male C57BL/6 mice, 6 weeks old.[1][2]

Diet and Treatment:

  • Mice were fed a high-fat diet (HFD; 60% of calories from fat) for 8 weeks to induce obesity.[1][2]

  • Following the induction of obesity, mice were divided into groups and orally administered either vehicle (control), this compound (20 mg/kg or 200 mg/kg body weight), or Batyl alcohol (20 mg/kg or 200 mg/kg body weight) daily for 8 weeks, alongside the continuation of the HFD.[1][2]

Parameter Measurement:

  • Body Weight: Measured weekly.[1][2]

  • Blood Collection: At the end of the 8-week treatment period, blood samples were collected after a 12-hour fast.[1][2]

  • Biochemical Analysis: Serum levels of triglycerides, total cholesterol, glucose, insulin, and leptin were measured using commercially available assay kits.[1][2]

In Vitro Adipocyte Culture and TLR4 Signaling Assay

Objective: To investigate the direct effects of this compound and Batyl alcohol on the TLR4 signaling pathway in adipocytes.[1][2]

Cell Culture:

  • Primary preadipocytes were isolated from the epididymal fat pads of male C57BL/6 mice.[1][2]

  • Preadipocytes were cultured and differentiated into mature adipocytes over a period of 8-10 days using a standard differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine.[1][2]

Treatment and Stimulation:

  • Differentiated adipocytes were pre-treated with either DMSO (vehicle control), 10 µM this compound, or 10 µM Batyl alcohol for 24 hours.[1][2]

  • Following pre-treatment, cells were stimulated with 10 µg/L lipopolysaccharide (LPS) for 6 hours to activate the TLR4 signaling pathway.[1][2]

Western Blot Analysis:

  • After stimulation, cells were lysed, and total protein was extracted.

  • Protein concentrations were determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membranes were blocked and then incubated with primary antibodies against phosphorylated JNK (P-JNK), total JNK, phosphorylated ERK (P-ERK), total ERK, IκBα, and β-actin (as a loading control).

  • After washing, membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using densitometry software. The ratios of phosphorylated to total proteins were calculated to determine the activation of JNK and ERK.[1][2]

Mandatory Visualization

TLR4 Signaling Pathway Modulation

The following diagram illustrates the differential effects of this compound and Batyl alcohol on the LPS-induced TLR4 signaling cascade in adipocytes.

TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 JNK JNK TAK1->JNK Activates ERK ERK TAK1->ERK Activates IKK IKK TAK1->IKK Activates pJNK p-JNK JNK->pJNK pERK p-ERK ERK->pERK Inflammation Inflammatory Response pJNK->Inflammation pERK->Inflammation IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB pNFkB p-NF-κB NFkB->pNFkB pNFkB->Inflammation Selachyl This compound Selachyl->TAK1 Inhibits Batyl Batyl Alcohol Batyl->TAK1 Potentiates

Caption: Differential modulation of the TLR4 signaling pathway by Selachyl and Batyl alcohol.

Experimental Workflow

The following diagram outlines the workflow for the in vivo and in vitro experiments comparing Selachyl and Batyl alcohol.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study HFD High-Fat Diet Induction (8 weeks) Grouping Animal Grouping & Treatment (8 weeks) (Vehicle, Selachyl, Batyl) HFD->Grouping Isolation Preadipocyte Isolation & Differentiation Analysis_vivo Metabolic Parameter Analysis (Body Weight, Lipids, Glucose, Insulin, Leptin) Grouping->Analysis_vivo Pretreatment Pre-treatment (24 hours) (Vehicle, Selachyl, Batyl) Isolation->Pretreatment Stimulation LPS Stimulation (6 hours) Pretreatment->Stimulation Analysis_vitro Western Blot Analysis (P-JNK, P-ERK, IκBα) Stimulation->Analysis_vitro

References

Unraveling the Anti-Tumor Potential: A Comparative Analysis of Selachyl Alcohol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, naturally derived compounds have emerged as a promising frontier. Among these, Selachyl alcohol, an alkylglycerol found in shark liver oil, has garnered attention for its potential anti-tumor properties. This guide provides a comprehensive comparison of this compound with a notable alternative, Perillyl alcohol, supported by experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their therapeutic promise.

Executive Summary

This comparative guide delves into the anti-tumor effects of this compound and Perillyl alcohol, presenting available quantitative data on their efficacy against various cancer cell lines and in vivo models. While both compounds exhibit anti-cancer activities, the extent of their validation and the depth of mechanistic understanding differ significantly. Perillyl alcohol has been more extensively studied, with a larger body of publicly available data on its cytotoxic and tumor-inhibiting effects, as well as its impact on key signaling pathways. Information on this compound's quantitative anti-tumor effects is less prevalent in the public domain, with existing studies primarily highlighting its anti-metastatic and anti-angiogenic potential.

I. Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological functions, is a critical parameter in drug development. The following table summarizes the available IC50 values for Perillyl alcohol against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Perillyl AlcoholB16Murine Melanoma250[1]
Perillyl AlcoholHepG2Human Hepatocellular Carcinoma409.2 µg/mL[1]
Dehydroperillic acid (metabolite of POH)A549Human Lung Adenocarcinoma125 µg/mL[1]

II. In Vivo Anti-Tumor Activity

Preclinical in vivo studies are crucial for validating the therapeutic potential of anti-cancer compounds. The table below presents data on the tumor growth inhibition capabilities of Perillyl alcohol in various animal models.

CompoundAnimal ModelCancer TypeDosageTumor Growth InhibitionReference
Perillyl AlcoholC57BL/6 MiceLewis Lung Carcinoma0.4% ethanol (B145695) vapor inhalation for 17 daysMarked reduction in pulmonary tumor growth[4]

Note: While it is reported that this compound displays strong activity in reducing lung metastasis in mice with Lewis lung carcinoma, specific percentages of tumor growth inhibition were not found in the reviewed literature.[2][3]

III. Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms through which these compounds exert their anti-tumor effects is vital for targeted drug development.

This compound: Targeting Angiogenesis

This compound's primary reported mechanism of anti-tumor action is its anti-angiogenic effect, largely attributed to the inhibition of Vascular Endothelial Growth Factor (VEGF). By disrupting the VEGF signaling pathway, this compound can hinder the formation of new blood vessels that are essential for tumor growth and metastasis.

Selachyl_Alcohol_VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates DAG DAG PLCg->DAG PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Selachyl_Alcohol This compound Selachyl_Alcohol->VEGFR Inhibits Perillyl_Alcohol_Signaling_Pathways cluster_ras Ras/MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway POH Perillyl Alcohol Ras Ras POH->Ras Inhibits NFkB NF-κB POH->NFkB Inhibits STAT3 STAT3 POH->STAT3 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival STAT3->Cell_Survival MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with compound (e.g., this compound) incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read Read absorbance (570 nm) add_solubilizer->read

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Selachyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for the quantitative and qualitative analysis of Selachyl alcohol. This compound, a glyceryl ether, is a subject of interest in pharmaceutical and biomedical research due to its biological activities, including its role as a precursor in ether phospholipid metabolism and potential anti-tumor properties.[1] Accurate and reliable analytical methods are paramount for its characterization, quantification in biological matrices, and for quality control in drug development. This document outlines the experimental protocols for both GC-MS and HPLC-MS methods and presents a comparative summary of their performance.

Data Presentation: A Comparative Analysis

The selection of an analytical method for this compound depends on the specific research question, the sample matrix, and the required sensitivity and selectivity. The following table summarizes the key performance characteristics of GC-MS and HPLC-MS for the analysis of this compound and related alkylglycerols.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by mass-based detection.
Derivatization Often required to increase volatility and thermal stability (e.g., silylation, acetylation).[2][3]Can sometimes be performed to enhance ionization efficiency but is not always necessary.[4]
Selectivity High, especially with mass spectrometric detection in selected ion monitoring (SIM) mode.High, particularly with tandem mass spectrometry (MS/MS) for specific precursor-product ion transitions.[5]
Sensitivity Generally high, capable of detecting low concentrations, often in the picogram range.Very high, often reaching femtomole to attomole levels, depending on the ionization source and mass analyzer.[5][6]
Sample Throughput Moderate, with typical run times of 20-40 minutes per sample.Can be high, with modern UPLC systems offering run times of less than 15 minutes.[6]
Matrix Effects Can be significant, requiring careful sample preparation and cleanup.Susceptible to ion suppression or enhancement, necessitating the use of internal standards and matrix-matched calibrators.
Instrumentation Cost Generally lower than HPLC-MS.Typically higher due to the complexity of the liquid chromatography and mass spectrometry interface.
Typical Application Profiling of total alkylglycerol content, analysis of fatty alcohol composition.[7]Quantification of specific lipid species in complex biological samples, pharmacokinetic studies.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods. Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of the total alkylglycerol content, including this compound, in a sample.

1. Sample Preparation and Lipid Extraction:

  • Homogenize the sample in a suitable solvent system, such as chloroform/methanol (2:1, v/v).

  • Perform a liquid-liquid extraction to separate the lipid phase.

  • Evaporate the organic solvent under a stream of nitrogen.

2. Saponification (Optional, for total alkylglycerols):

  • To analyze the alkylglycerol backbone, the extracted lipids can be saponified using an alcoholic potassium hydroxide (B78521) solution to cleave ester bonds.

  • Extract the unsaponifiable matter containing the alkylglycerols.[8]

3. Derivatization:

  • To increase volatility, derivatize the hydroxyl groups of this compound. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[8]

  • Alternatively, acetylation can be performed.[2]

  • Incubate the sample with the derivatizing agent at an elevated temperature (e.g., 60-80°C) for a specified time.

4. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Introduce the derivatized sample into the GC system via a split/splitless injector.

  • Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 150°C, ramped to 300°C at 5°C/min, and held for 10 minutes.

  • Ionization: Electron ionization (EI) is commonly used.

  • Mass Analysis: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of characteristic ions of the derivatized this compound.[3]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This method is well-suited for the direct quantification of this compound in complex matrices.[1]

1. Sample Preparation and Lipid Extraction:

  • Follow a similar lipid extraction procedure as for GC-MS using a chloroform/methanol mixture.

  • The extracted lipid residue is reconstituted in a solvent compatible with the HPLC mobile phase (e.g., methanol/isopropanol).

2. HPLC Separation:

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer.

  • Column: A reversed-phase C18 or C8 column is typically used for the separation of lipids based on their hydrophobicity.[1]

  • Mobile Phase: A gradient of two or more solvents is common. For example, a gradient of water with a small amount of formic acid and acetonitrile/isopropanol.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: The column is often heated (e.g., 40-50°C) to improve peak shape and reduce viscosity.

3. Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of alkylglycerols. Adducts with protons [M+H]+ or ammonium (B1175870) [M+NH4]+ are often monitored.[6]

  • Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Detection Mode: For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed on a triple quadrupole instrument for high selectivity and sensitivity. This involves monitoring a specific precursor ion and its characteristic product ions.

Mandatory Visualization

Biochemical Context of this compound

The following diagram illustrates the position of this compound as a key intermediate in the biosynthesis of ether lipids, a class of phospholipids (B1166683) that play important roles in cell membranes and signaling.

Selachyl_Alcohol_Pathway Fatty_Alcohol Fatty Alcohol (e.g., Oleyl Alcohol) Alkyl_DHAP 1-O-Alkyl-DHAP Fatty_Alcohol->Alkyl_DHAP AGPS DHAP Dihydroxyacetone Phosphate (DHAP) DHAP->Alkyl_DHAP Selachyl_Alcohol This compound (1-O-oleylglycerol) Alkyl_DHAP->Selachyl_Alcohol Reduction Ether_Phospholipids Ether Phospholipids (e.g., Plasmalogens) Selachyl_Alcohol->Ether_Phospholipids Further Metabolism

Caption: Biosynthetic pathway of ether lipids highlighting this compound.

Cross-Validation Workflow

To ensure the reliability and comparability of results obtained from different analytical methods, a cross-validation workflow should be implemented. This is particularly important when switching from one method to another or when comparing data from different laboratories.

Cross_Validation_Workflow start Define Analytical Requirements (e.g., sensitivity, accuracy) gc_dev GC-MS Method Development & Optimization start->gc_dev hplc_dev HPLC-MS Method Development & Optimization start->hplc_dev gc_val GC-MS Method Validation gc_dev->gc_val hplc_val HPLC-MS Method Validation hplc_dev->hplc_val sample_analysis Analyze the Same Set of Samples by Both Validated Methods gc_val->sample_analysis hplc_val->sample_analysis data_comp Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) sample_analysis->data_comp conclusion Assess Method Comparability and Establish Acceptance Criteria data_comp->conclusion

Caption: Workflow for the cross-validation of GC-MS and HPLC-MS methods.

References

A Head-to-Head Comparison of Selachyl Alcohol and Chimyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biochemical and physiological effects of two prominent alkylglycerols, Selachyl alcohol and Chimyl alcohol, reveals distinct and sometimes opposing biological activities. This guide synthesizes the current experimental evidence, providing a comparative overview for researchers in lipid biology and professionals in drug development.

This compound, an unsaturated alkylglycerol, and Chimyl alcohol, its saturated counterpart, are naturally occurring ether lipids found in high concentrations in shark liver oil and hematopoietic organs.[1] While structurally similar, the presence of a double bond in the alkyl chain of this compound significantly influences their physiological functions, leading to different potential therapeutic applications. This guide provides a head-to-head comparison of their effects on various biological processes, supported by experimental data and detailed methodologies.

Comparative Analysis of Physicochemical and Biological Properties

PropertyThis compoundChimyl AlcoholReferences
Chemical Structure 1-O-(9Z-octadecenyl)-sn-glycerol1-O-hexadecyl-sn-glycerol[2][3]
Molecular Formula C21H42O3C19H40O3[2][3]
Key Structural Difference Unsaturated alkyl chain (C18:1)Saturated alkyl chain (C16:0)[1]
Hematopoietic Effect No reported hematopoietic activity.Stimulates hematopoiesis.[4]
Immune Response Decreases LPS-mediated phosphorylation of JNK and ERK in adipocytes, suggesting anti-inflammatory potential.Promotes macrophage activation, leading to increased production of reactive oxygen species (ROS) and nitric oxide (NO), indicating a pro-inflammatory role.[5]
Cardiovascular Effects Orally active antihypertensive agent; reduces blood pressure in hypertensive rats.Cardioprotective effects observed in an ex vivo rat heart model of ischemia/reperfusion injury.[6][7]
Anti-Cancer Activity Demonstrates anti-angiogenic and anti-metastatic effects in mouse models of lung carcinoma.Limited direct evidence of anti-cancer activity.[8][9]

In-Depth Look at Biological Activities

Immunomodulatory Effects: A Tale of Two Responses

A key differentiator between Selachyl and Chimyl alcohol lies in their influence on the immune system. Experimental evidence suggests that Chimyl alcohol acts as a pro-inflammatory agent. In a study using the RAW 264.7 macrophage cell line, Chimyl alcohol was shown to enhance cell proliferation and increase the activity of the pro-inflammatory marker CD86. Furthermore, it led to an increase in the levels of reactive oxygen species (ROS) and nitric oxide (NO), key mediators of the inflammatory response.

Conversely, this compound appears to exhibit anti-inflammatory properties, particularly in the context of metabolic inflammation. A study on cultured mouse adipocytes demonstrated that this compound decreased the lipopolysaccharide (LPS)-mediated phosphorylation of the mitogen-activated protein kinases (MAPK) JNK and ERK.[5] This finding is significant as the MAPK/ERK pathway is a crucial signaling cascade involved in inflammation and cell proliferation.[10] Interestingly, the same study showed that batyl alcohol, a saturated alkylglycerol structurally similar to Chimyl alcohol, had the opposite effect, increasing the phosphorylation of JNK and ERK.[5] This suggests a clear divergence in the immunomodulatory roles of saturated versus unsaturated alkylglycerols.

Cardiovascular System: Distinct Mechanisms of Action

Both Selachyl and Chimyl alcohol have been investigated for their effects on the cardiovascular system, albeit through different mechanisms. This compound has been identified as an orally active antihypertensive agent.[6] In a study using one-kidney, one-clip hypertensive rats, oral administration of this compound (5-10 mg per dose) resulted in a significant decline in blood pressure.[6]

On the other hand, Chimyl alcohol has demonstrated cardioprotective effects in the context of ischemia/reperfusion injury. In an ex vivo rat heart model, 1-O-Hexadecyl-sn-glycerol (a synonym for Chimyl alcohol) at a concentration of 50 μM was shown to increase coronary flow and left ventricular developed pressure, while reducing the formation of malondialdehyde (MDA), a marker of oxidative stress.[7]

Anti-Cancer Potential: A Focus on this compound

Current research on the anti-cancer properties of these two molecules has predominantly focused on this compound. Studies have shown that this compound can restrain the growth and metastasis of grafted tumors in mice.[9] Specifically, in a model of Lewis lung carcinoma, this compound displayed strong activity in reducing the number of lung metastases.[8] The proposed mechanism for this anti-cancer activity involves the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow. A 5-day treatment with alkylglycerols, including this compound, was found to curtail the presence of the von Willebrand factor, a marker of endothelial cells, in tumors.[9] Furthermore, in vitro studies on Human Umbilical Vein Endothelial Cells (HUVEC) have shown that analogues of this compound can inhibit endothelial cell migration, a key process in angiogenesis.[8][11] While the cytotoxic effects of this compound analogues have been evaluated, with a toxicity threshold of ≥ 12 μM observed in HUVEC cells, there is a lack of comparable data for Chimyl alcohol in the context of cancer.[8][11]

Signaling Pathways and Molecular Mechanisms

The distinct biological activities of Selachyl and Chimyl alcohol can be attributed to their differential modulation of key signaling pathways.

Ether Lipid Biosynthesis Pathway

Both Selachyl and Chimyl alcohol are precursors in the biosynthesis of more complex ether lipids, such as plasmalogens. This pathway begins in the peroxisomes and is completed in the endoplasmic reticulum. The initial steps involve the acylation of dihydroxyacetone phosphate (B84403) (DHAP), followed by the exchange of the acyl group for a fatty alcohol, forming the characteristic ether bond.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-glycerol-3-phosphate Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP Reductase Complex_Ether_Lipids Complex Ether Lipids (e.g., Plasmalogens) Alkyl_G3P->Complex_Ether_Lipids Endoplasmic Reticulum Enzymes MAPK_ERK_Signaling Extracellular_Signal Extracellular Signal (e.g., LPS) Receptor Receptor Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response Selachyl_Alcohol This compound Selachyl_Alcohol->ERK Inhibits Phosphorylation

References

Unveiling the Anti-Angiogenic Potential of Selachyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Selachyl alcohol and other promising natural compounds in the inhibition of angiogenesis, a critical process in tumor growth and metastasis. The following sections present quantitative data from key experimental assays, detailed methodologies for reproducing these experiments, and visual representations of the underlying signaling pathways.

Comparative Analysis of Anti-Angiogenic Activity

The efficacy of this compound and its alternatives in inhibiting key angiogenic processes, namely endothelial cell tube formation and migration, is summarized below. While direct quantitative data for this compound is limited, studies on its analogues provide valuable insights into its potential.

Table 1: Inhibition of Endothelial Cell Tube Formation

CompoundCell LineConcentrationInhibitionCitation
This compound Analogue HUVEC≥ 12 µMNot specified[1]
Curcumin HUVEC15 µM26%
HUVEC50 µM81%
HUVEC85 µM99%
Resveratrol BAE6-100 µMConcentration-dependent
Genistein HUVEC10 µMSignificant
Perillyl Alcohol Endothelial CellsNot specifiedEffective inhibition

Table 2: Inhibition of Endothelial Cell Migration

CompoundCell LineConcentrationInhibitionCitation
This compound Analogues (9 and 10) HUVECNot specifiedSignificant reduction in VEGF-induced migration[1]
Curcumin HUVECNot specified56.0% of control
Resveratrol Melanoma cell lines28.79 - 103.44 µM (IC50)Dose-dependent decrease in metabolic activity
Genistein HUVEC5-50 µMPrevention of VEGF-stimulated growth
Perillyl Alcohol MCF-10A0.5 mmol/LSignificant inhibition

Experimental Protocols

Detailed methodologies for two key in vitro angiogenesis assays are provided below to facilitate the validation and comparison of anti-angiogenic compounds.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • 24-well tissue culture plates

  • Test compounds (this compound, alternatives)

  • Calcein AM (for fluorescence imaging)

Procedure:

  • Plate Coating: Thaw the Basement Membrane Extract on ice and coat the wells of a 24-well plate with a thin layer. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in Endothelial Cell Growth Medium containing the desired concentration of the test compound. Seed the cells onto the solidified matrix.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using a phase-contrast microscope. For quantitative analysis, the cells can be labeled with Calcein AM and imaged using a fluorescence microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • 6-well or 12-well tissue culture plates

  • Pipette tip or cell scraper

  • Test compounds (this compound, alternatives)

Procedure:

  • Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Wound Creation: Create a linear scratch or "wound" in the cell monolayer using a sterile pipette tip or cell scraper.

  • Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing the test compound at the desired concentration.

  • Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

  • Quantification: The rate of cell migration is determined by measuring the area of the wound at each time point. The percentage of wound closure is calculated relative to the initial wound area.

Signaling Pathways and Mechanisms of Action

The anti-angiogenic effects of this compound and its alternatives are mediated through the modulation of key signaling pathways involved in endothelial cell proliferation, migration, and survival.

This compound: Targeting the VEGF Signaling Pathway

Studies on this compound analogues suggest a primary mechanism of action involving the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a potent pro-angiogenic factor that, upon binding to its receptor (VEGFR), triggers a cascade of downstream signaling events crucial for angiogenesis. By interfering with this pathway, this compound is believed to inhibit endothelial cell migration and proliferation.[1]

Selachyl_Alcohol_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Selachyl_Alcohol This compound Selachyl_Alcohol->VEGFR Inhibits

Caption: Proposed mechanism of this compound's anti-angiogenic effect via inhibition of the VEGF signaling pathway.

Alternative Angiogenesis Inhibitors: A Multi-Targeted Approach

The alternative compounds investigated in this guide employ diverse mechanisms to inhibit angiogenesis, often targeting multiple signaling pathways.

Alternatives_Pathway cluster_compounds Anti-Angiogenic Compounds cluster_pathways Target Signaling Pathways Curcumin Curcumin VEGF VEGF Pathway Curcumin->VEGF NFkB NF-κB Pathway Curcumin->NFkB MMPs MMPs Curcumin->MMPs Resveratrol Resveratrol Resveratrol->VEGF TSP1 TSP-1 Resveratrol->TSP1 Genistein Genistein Genistein->VEGF Genistein->MMPs PDGF PDGF Pathway Genistein->PDGF Perillyl_Alcohol Perillyl Alcohol Perillyl_Alcohol->VEGF Akt Akt Pathway Perillyl_Alcohol->Akt Angiogenesis Angiogenesis VEGF->Angiogenesis NFkB->Angiogenesis MMPs->Angiogenesis TSP1->Angiogenesis PDGF->Angiogenesis Akt->Angiogenesis

Caption: Multi-targeted anti-angiogenic mechanisms of alternative natural compounds.

Conclusion

This compound and its analogues demonstrate promising anti-angiogenic properties, primarily through the inhibition of the VEGF signaling pathway. While further research is needed to quantify its efficacy with greater precision, the available data suggests its potential as a valuable tool in cancer research and drug development. The comparative data presented in this guide for established anti-angiogenic compounds like curcumin, resveratrol, genistein, and perillyl alcohol provide a benchmark for the continued investigation of this compound and its derivatives. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to validate and expand upon these findings.

References

A Comparative Analysis of Oral versus Intravenous Administration of Selachyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the oral and intravenous administration of Selachyl alcohol, a naturally occurring alkylglycerol with demonstrated therapeutic potential. The information is compiled from preclinical studies to assist researchers in designing future investigations and understanding the pharmacokinetic and pharmacodynamic profiles of this compound.

Data Presentation: Pharmacokinetics and Therapeutic Efficacy

Direct comparative pharmacokinetic data for oral and intravenous administration of this compound is limited in the current scientific literature. The following tables summarize the available data from separate studies.

Table 1: Pharmacokinetic and Efficacy Data for Oral Administration of this compound

ParameterSpeciesDoseTherapeutic EffectObservations
Antihypertensive Effect Rat5-10 mg (gavage)Significant decline in blood pressureRequires hepatic activation; no tachycardia or weight loss observed.[1]
Metabolic Effects Mouse20 mg/kg & 200 mg/kg (oral)Modulation of high-fat diet-induced obesity and insulin (B600854) resistanceEffects on body weight, serum lipids, and glucose levels.
Anti-cancer Effect MouseNot SpecifiedReduction in tumor growth and metastasisStudied as part of an alkylglycerol mixture.[2][3]

Table 2: Pharmacokinetic and Efficacy Data for Intravenous Administration of this compound

ParameterSpeciesDoseTherapeutic EffectPharmacokinetic Data
Antihypertensive Effect Mouse1 mg (i.v.)Blood pressure drop of ~60 mm Hg for 20 minutesCmax, Tmax, AUC, and Bioavailability not reported.[4]

Note: The absence of direct comparative studies necessitates caution when interpreting these data. Intravenous administration is expected to have 100% bioavailability, while the oral bioavailability of this compound has not been quantitatively determined but is sufficient to produce therapeutic effects. The requirement of hepatic activation for orally administered this compound suggests a significant first-pass metabolism, which could influence its systemic exposure compared to the intravenous route.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are generalized protocols based on the available literature.

Oral Administration (Gavage) in Rats

This protocol is based on studies investigating the antihypertensive effects of this compound.[1]

  • Animal Model: One-kidney, one-clip hypertensive rats.

  • Preparation of Gavage Solution: Pure this compound is suspended in a suitable vehicle (e.g., corn oil).

  • Dose: 5-10 mg per rat.

  • Administration: The solution is administered directly into the stomach or duodenum using a gavage needle.

  • Monitoring: Blood pressure is monitored continuously.

Intravenous Administration in Mice

This protocol is derived from a study assessing the vasodepressor effects of this compound.[4]

  • Animal Model: Hypertensive mice.

  • Preparation of Injection Solution: this compound is dissolved in a vehicle suitable for intravenous injection.

  • Dose: 1 mg.

  • Administration: The solution is administered as a bolus injection into a suitable vein (e.g., tail vein).

  • Monitoring: Blood pressure is monitored to observe the depressor response.

Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, research on alkylglycerols and related compounds suggests potential involvement of the NF-κB and MAPK signaling pathways in its anti-inflammatory and anti-cancer effects. The antihypertensive effects of alcohols, in general, are known to involve modulation of the renin-angiotensin system and nitric oxide pathways.

Proposed Anti-Inflammatory and Anti-Cancer Signaling Pathway

G Selachyl_Alcohol This compound Cell_Membrane Cell Membrane Selachyl_Alcohol->Cell_Membrane IKK IKK Cell_Membrane->IKK Inhibition MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Cell_Membrane->MAPK_Pathway Modulation IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Release (Inhibited) Nucleus Nucleus NFkB->Nucleus Translocation (Inhibited) Gene_Expression Inflammatory & Cancer-Related Gene Expression Nucleus->Gene_Expression Transcription AP1 AP-1 MAPK_Pathway->AP1 AP1->Nucleus

Caption: Proposed mechanism of this compound's anti-inflammatory and anti-cancer effects.

Experimental Workflow for Comparative Analysis

G Start Start: Select Animal Model (e.g., Hypertensive Rats) Group_Assignment Randomly Assign to Groups Start->Group_Assignment Oral_Group Oral Administration Group (this compound via Gavage) Group_Assignment->Oral_Group IV_Group Intravenous Administration Group (this compound via Injection) Group_Assignment->IV_Group Blood_Sampling Serial Blood Sampling Oral_Group->Blood_Sampling Efficacy_Measurement Measure Therapeutic Efficacy (e.g., Blood Pressure) Oral_Group->Efficacy_Measurement IV_Group->Blood_Sampling IV_Group->Efficacy_Measurement Pharmacokinetic_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Bioavailability) Blood_Sampling->Pharmacokinetic_Analysis Data_Comparison Compare Pharmacokinetic & Efficacy Data between Oral and IV Groups Pharmacokinetic_Analysis->Data_Comparison Efficacy_Measurement->Data_Comparison Conclusion Conclusion on Comparative Efficacy and Bioavailability Data_Comparison->Conclusion

Caption: Workflow for a comparative study of oral vs. intravenous this compound.

References

Safety Operating Guide

Proper Disposal of Selachyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Selachyl alcohol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals, while maintaining compliance with environmental regulations.

Hazard Assessment

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] A key factor in this classification is its high flash point, which indicates it is not considered an ignitable or flammable waste under typical laboratory conditions.

However, standard chemical hygiene practices and environmental precautions must be followed. This compound should not be disposed of down the drain or in regular trash.[2]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueSource
Flash Point 238.4°C[2]
Boiling Point 145-146 °C @ 0.5 Torr[3][4][5]
Melting Point 5.5-7.5 °C[1][3][5]
Density 0.842 g/cm³ @ 26 °C[1][4]
Appearance Colorless Oil[1][3]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Skin and Body Protection: A standard laboratory coat or impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling vapors, mists, or aerosols, especially in poorly ventilated areas.[1]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Contain the Spill: Prevent further leakage or spillage and keep the material from entering drains or water courses.[1]

  • Absorb the Spill: Use a finely-powdered, liquid-binding, inert material such as diatomite or universal binders to absorb the spilled solution.[1]

  • Collect and Dispose: Collect the absorbed material and any contaminated surfaces into a suitable, closed container for disposal as chemical waste.[2]

  • Decontaminate: Clean the spill area and any contaminated equipment, scrubbing with alcohol if necessary.[1]

Disposal Procedures for Unused this compound and Contaminated Waste

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect pure this compound waste and any materials contaminated with it (e.g., absorbent pads, gloves, paper towels) in a dedicated, properly labeled, and sealed waste container.

    • The container must be compatible with the chemical.

    • Do not mix this compound waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Waste Labeling:

    • Clearly label the waste container with "this compound Waste" and list all its components.

    • Indicate the approximate concentration and volume.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[1]

    • The storage area should be a designated satellite accumulation area (SAA) for hazardous waste, as per your institution's policy.

  • Arrange for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the chemical waste. The material should be disposed of by a licensed chemical destruction plant, which may involve controlled incineration with flue gas scrubbing.[2]

Important Precautions:

  • DO NOT pour this compound down the drain or into any sewer system.[2]

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT allow this compound to contaminate water, soil, or foodstuffs.[2]

Empty Container Disposal

Empty containers of this compound should be managed as follows:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as chemical waste along with the this compound waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as chemical waste.

  • Prepare Container for Disposal: Once triple-rinsed and dry, the container can be offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal in the regular trash or recycling, in accordance with institutional policies.[2] Deface or remove the original label.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow substance This compound Waste (Unused product or contaminated materials) is_hazardous Is it classified as hazardous waste? substance->is_hazardous no_hazardous No, due to high flash point (238.4°C) is_hazardous->no_hazardous disposal_options Disposal Options is_hazardous->disposal_options No drain_disposal Pour down the drain? disposal_options->drain_disposal trash_disposal Dispose in regular trash? disposal_options->trash_disposal chemical_waste Collect as Chemical Waste disposal_options->chemical_waste no_drain NO (Prohibited by SDS) drain_disposal->no_drain no_trash NO (Prohibited by SDS) trash_disposal->no_trash collect_waste YES chemical_waste->collect_waste licensed_disposal Arrange for pickup by a licensed chemical waste vendor chemical_waste->licensed_disposal incineration Controlled Incineration licensed_disposal->incineration

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Selachyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Selachyl Alcohol

For researchers, scientists, and professionals in drug development, the safe handling of all laboratory chemicals is paramount to ensuring personal safety and maintaining the integrity of experimental work. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1] This guide provides immediate and essential safety and logistical information for the handling, storage, and disposal of this compound.

Physicochemical and Safety Data

A summary of important quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₁H₄₂O₃
Molecular Weight 342.56 g/mol [1]
CAS Number 593-31-7[1]
Appearance Colorless oil[2]
Melting Point 5.5–7.5 °C (41.9–45.5 °F; 278.6–280.6 K)[2]
Boiling Point 145–146 °C (293–295 °F; 418–419 K) at 0.5 mm Hg[2]
Solubility in DMSO 80 mg/mL (233.54 mM)[3]
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Shipped with blue ice or at ambient temperature.[3]
GHS Hazard Class Not a hazardous substance or mixture[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety and efficiency in the laboratory.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct use of PPE.[4]

  • Eye and Face Protection: Always wear safety glasses with side shields or chemical safety goggles to protect against splashes.[3]

  • Hand Protection: Nitrile or neoprene gloves are recommended as they provide good resistance to alcohols.[1][5][6] For incidental contact, disposable nitrile gloves are a suitable choice.[1] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3][4]

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[3]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required for handling this compound due to its low volatility. However, if there is a risk of generating aerosols or mists, a NIOSH-approved respirator may be necessary.[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols will minimize risks.

  • Handling:

    • Work in a well-ventilated area. For procedures that may generate aerosols, use a chemical fume hood.[7]

    • Avoid direct contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory.[4]

    • Keep containers tightly closed when not in use.[7]

  • Storage:

    • Store in a cool, dry, and well-ventilated place away from incompatible materials.[5]

    • Keep the container tightly closed.[5]

    • For long-term storage of the powder form, -20°C is recommended, and for solutions, -80°C is ideal.[3]

Spill Response Protocol

In the event of a spill, a clear and practiced response plan is crucial. The following workflow outlines the necessary steps for a minor, non-hazardous spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal A Assess the Spill and Alert Others B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Contain the Spill with Absorbent Material B->C D Cover the Spill with Absorbent C->D E Collect Absorbed Material into a Waste Container D->E F Clean the Spill Area with Soap and Water E->F G Label and Seal the Waste Container F->G H Dispose of Waste According to Institutional Guidelines G->H

Figure 1. Workflow for handling a minor this compound spill.

Experimental Protocol for Spill Cleanup:

  • Notification and Assessment: Immediately alert others in the vicinity of the spill. Assess the extent of the spill to ensure it is manageable.

  • PPE: Before approaching the spill, put on the necessary PPE: safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[3]

  • Containment: If the spill is spreading, create a dike around the perimeter using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[8]

  • Absorption: Gently cover the spill with the absorbent material, starting from the outside and working inwards to minimize splashing.[8]

  • Collection: Once the this compound is fully absorbed, use a scoop or dustpan to carefully collect the material and place it into a designated, leak-proof waste container.[8]

  • Decontamination: Clean the surface where the spill occurred with soap and water.[8]

  • Waste Handling: Securely seal the waste container and label it clearly as "this compound Spill Debris."

  • Disposal: Dispose of the waste container according to your institution's specific guidelines for non-hazardous chemical waste.[1]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Unused Product: Unused this compound should be disposed of as chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures. Do not pour down the drain unless specifically permitted by local regulations and institutional policies for small quantities of non-hazardous alcohols.[9]

  • Contaminated Materials: Any materials used to clean up a spill (e.g., absorbent pads, gloves, paper towels) should be placed in a sealed, labeled container and disposed of as chemical waste.[10]

  • Empty Containers: "RCRA empty" containers that held this compound can typically be disposed of in the regular trash. To be considered "RCRA empty," all contents must be removed by normal means (e.g., pouring, scraping), and no more than one inch of residue can remain in the bottom of the container, or no more than 3% by weight of the total capacity of the container.[11] For containers that held acutely hazardous waste, triple rinsing is required; however, this compound is not classified as acutely hazardous.[11] Always follow your institution's specific procedures for empty container disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.